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1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Engineering the Spiro[indole-2,4'-piperidine]-3(1H)-one Pseudoindoxyl Scaffold: A Blueprint for Next-Generation Analgesics

Executive Summary The quest for safer opioid analgesics has long been hindered by the inextricable link between mu-opioid receptor (MOR) activation and severe adverse effects, including respiratory depression, tolerance,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for safer opioid analgesics has long been hindered by the inextricable link between mu-opioid receptor (MOR) activation and severe adverse effects, including respiratory depression, tolerance, and dependence. The spiro[indole-2,4'-piperidine]-3(1H)-one pseudoindoxyl scaffold —a unique[4.4.0] spirocyclic motif predominantly found in the kratom-derived metabolite mitragynine pseudoindoxyl—has emerged as a breakthrough in medicinal chemistry. By exhibiting potent G-protein biased agonism at the MOR and concurrent delta-opioid receptor (DOR) antagonism, this scaffold circumvents the β-arrestin-2 recruitment pathway responsible for classical opioid toxicities[1].

This technical guide dissects the structural pharmacology, quantitative structure-activity relationships (SAR), and advanced synthetic methodologies of the pseudoindoxyl scaffold, providing a comprehensive framework for drug development professionals.

Structural Anatomy & Chemical Significance

The pseudoindoxyl core is characterized by a five-membered nitrogen-containing ring fused to a six-membered benzene ring, uniquely distinguished by a spiro quaternary C2 carbon center [2]. In the context of the spiro[indole-2,4'-piperidine]-3(1H)-one system, the C2 position of the indolin-3-one is spiro-fused to a piperidine ring.

This rigid yet adaptable [4.4.0] spirocyclic architecture provides an optimal balance of conformational restriction and flexibility. Unlike flat aromatic heterocycles, the spiro-pseudoindoxyl scaffold projects its substituents into three-dimensional space, allowing for highly specific, multi-point interactions within the deep transmembrane binding pockets of G-protein-coupled receptors (GPCRs)[3].

Pharmacodynamics: The Biased Agonism Paradigm

The therapeutic superiority of the pseudoindoxyl scaffold lies in its distinct pharmacological profile. Mitragynine pseudoindoxyl acts as a highly potent MOR agonist and a DOR antagonist[1].

Crucially, the scaffold induces a specific conformational change in the MOR that preferentially couples to the Gαi/o protein signaling pathway (mediating analgesia) while failing to recruit β-arrestin-2 [1]. Because β-arrestin-2 recruitment is the primary mechanism driving opioid-induced respiratory depression and receptor internalization (tolerance), the pseudoindoxyl scaffold effectively decouples pain relief from lethal side effects.

MOR_Signaling cluster_pathways Intracellular Signaling Pathways Ligand Spiro-Pseudoindoxyl Scaffold Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor High Affinity (Ki = 0.8 nM) GProtein Gαi/o Protein Activation Receptor->GProtein Biased Agonism Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Blocked/Negligible Analgesia Potent Analgesia (Therapeutic) GProtein->Analgesia SideEffects Tolerance & Depression (Adverse) Arrestin->SideEffects

Fig 1: G-protein biased signaling pathway of the spiro-pseudoindoxyl scaffold at the MOR.

Quantitative Structure-Activity Relationship (SAR)

The conversion of the planar indole ring (mitragynine) to the indolenine (7-OH-mitragynine), and finally to the spiro-pseudoindoxyl core, dramatically enhances opioid receptor affinity[1].

Furthermore, modifications at the C-9 position are critical. The presence of a methoxy group at C-9 anchors the ligand within the MOR binding pocket, maintaining full functional efficacy. Removal of this group (as seen in corynantheidine pseudoindoxyl) abolishes agonistic activity, shifting the molecule to a MOR antagonist[4].

Table 1: Comparative Receptor Binding and Functional Data
Compound CoreMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)KOR Affinity (Ki, nM)β-Arrestin-2 Recruitment
Mitragynine (Indole)~ 70.0> 1000> 1000Positive
7-OH-Mitragynine (Indolenine)~ 14.0~ 150.0> 1000Positive
Mitragynine Pseudoindoxyl (Spiro)0.8 3.0 NegligibleNegative (Biased)

Data synthesized from in vitro [35S]GTPγS functional assays and radioligand binding studies[1][4].

Synthetic Methodologies & Experimental Protocols

Accessing the spiro-pseudoindoxyl scaffold has historically been challenging due to the steric hindrance of the quaternary C2 center. Below is a field-validated, self-validating biomimetic protocol utilizing an oxidative semi-pinacol rearrangement[1][2].

Synthesis_Workflow Indole Indole Precursor (e.g., Mitragynine) Oxidation Chemoselective Oxidation (PIFA, H2O) Indole->Oxidation Indolenine 7-OH-Indolenine Intermediate Oxidation->Indolenine C7-Hydroxylation Rearrangement Semi-Pinacol Rearrangement (Zn(OTf)2, Δ) Indolenine->Rearrangement Spiro Spiro-Pseudoindoxyl Target Scaffold Rearrangement->Spiro C3 to C2 Migration

Fig 2: Biomimetic synthetic workflow via oxidative semi-pinacol rearrangement.

Protocol: Biomimetic Oxidative Rearrangement

Objective: Conversion of a monoterpene indole alkaloid to a spiro[indole-2,4'-piperidine]-3(1H)-one pseudoindoxyl.

Phase 1: Chemoselective C7-Hydroxylation Causality: Direct oxidation of the indole core often leads to polymerization. By using PIFA [Phenyliodine(III) bis(trifluoroacetate)] in an aqueous environment at low temperatures, the hypervalent iodine acts as a chemoselective two-electron oxidant. It activates the electron-rich C2-C3 double bond, allowing water to trap the intermediate exclusively at the C7 position.

  • Dissolve the indole precursor (1.0 eq) in a mixture of acetonitrile and distilled water (4:1 v/v).

  • Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Add PIFA (1.1 eq) dropwise over 15 minutes to prevent localized exothermic over-oxidation.

  • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

  • Validation Check: Analyze the crude intermediate via 1H NMR. The disappearance of the indole N-H proton and the shift of the C3 proton confirm the formation of the 7-hydroxyindolenine intermediate.

Phase 2: Lewis Acid-Catalyzed Semi-Pinacol Rearrangement Causality: The indolenine intermediate requires a thermodynamic push to rearrange. Zn(OTf)2 acts as a carbophilic Lewis acid, coordinating to the C7-hydroxyl group to increase its leaving group ability. This triggers a stereospecific migration of the C3-alkyl (piperidine) substituent to the C2 position, collapsing the structure into the highly stable indolin-3-one (pseudoindoxyl) core.

  • Dissolve the purified 7-hydroxyindolenine intermediate in anhydrous toluene.

  • Add catalytic Zn(OTf)2 (0.2 eq).

  • Reflux the mixture at 110 °C for 2 hours. The thermal energy combined with Lewis acid catalysis overcomes the steric barrier of forming the spiro quaternary center.

  • Cool to room temperature, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Check: Confirm the spiro-pseudoindoxyl scaffold via 13C NMR. The hallmark indicators are the appearance of a ketone carbonyl peak (~ 200 ppm) and the characteristic spiro quaternary C2 carbon resonance (~ 75 ppm).

Note: Recent advancements have also demonstrated the synthesis of pseudoindoxyls via a direct S0 → Tn transition under visible light irradiation, providing a metal-free, photoredox alternative for scaffold generation[5].

Future Perspectives in Drug Development

The spiro[indole-2,4'-piperidine]-3(1H)-one pseudoindoxyl scaffold represents a paradigm shift in pain management. By exploiting the structural plasticity of this core, researchers can fine-tune the MOR/DOR activity ratio. Future SAR campaigns should focus on functionalizing the piperidine nitrogen and the C-9 position to optimize blood-brain barrier (BBB) penetrance and oral bioavailability, paving the way for scalable, non-addictive opioid therapeutics[6].

References

  • Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 Source: National Institutes of Health (NIH) / ACS Journal of Medicinal Chemistry URL:[Link]

  • Direct S0 → Tn Transition under Visible Light Irradiation Enabling Synthesis of a Pseudoindoxyl Scaffold Source: American Chemical Society (ACS) Publications URL:[Link]

  • Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites Source: ResearchGate / Angewandte Chemie URL:[Link]

  • From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design Source: MDPI Pharmaceuticals URL:[Link]

  • An efficient method to access spiro pseudoindoxyl ketones: evaluation of indoxyl and their N-benzylated derivatives for inhibition of the activity of monoamine oxidases Source: RSC Publishing URL:[Link]

Sources

Exploratory

Engineering Next-Generation Analgesics: A Technical Guide to Mitragynine Pseudoindoxyl Structural Analogs

Executive Summary The development of potent antinociceptive agents devoid of the severe adverse effects associated with traditional opioids (e.g., respiratory depression, tolerance, and physical dependence) remains a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent antinociceptive agents devoid of the severe adverse effects associated with traditional opioids (e.g., respiratory depression, tolerance, and physical dependence) remains a primary objective in neuropharmacology. Natural products derived from Mitragyna speciosa (kratom) have emerged as critical scaffolds for this endeavor. Among these, mitragynine pseudoindoxyl (MPI) —an oxidative rearrangement product of the corynanthe alkaloid mitragynine—has demonstrated exceptional promise. By acting as a G-protein-biased agonist at the mu-opioid receptor (MOR) and an antagonist at the delta-opioid receptor (DOR), MPI bypasses the β-arrestin-2 recruitment pathway responsible for classical opioid toxicity.

This whitepaper provides an in-depth technical analysis of MPI structural analogs, detailing their pharmacological profiles, structure-activity relationships (SAR), and the validated synthetic methodologies required for their development.

Pharmacological Profile: The Bias Conundrum

Traditional opioids like morphine stabilize a receptor conformation that indiscriminately activates both the inhibitory G-protein (


) pathway (mediating analgesia) and the β-arrestin-2 pathway (mediating respiratory depression and tolerance) 1.

In contrast, MPI and its structural analogs induce a distinct active-state conformation on the intracellular side of the MOR. High-resolution cryo-EM structures and in vitro


 assays confirm that the spiro-pseudoindoxyl core drives potent G-protein activation while failing to recruit β-arrestin-2 2. Furthermore, MPI acts as a DOR antagonist, a dual-mechanism approach known to further attenuate analgesic tolerance.

G MPI Mitragynine Pseudoindoxyl (MPI) MOR Mu-Opioid Receptor (MOR) MPI->MOR Agonist Binding GProt G-Protein Pathway (Analgesia) MOR->GProt Biased Activation BArr β-Arrestin-2 Pathway (Side Effects) MOR->BArr Negligible Recruitment

MOR signaling pathway showing G-protein bias of mitragynine pseudoindoxyl.

Quantitative Receptor Affinity

The conversion of the indole ring (mitragynine) to the indolenine ring (7-hydroxymitragynine), and finally to the spiro-pseudoindoxyl core, dramatically increases opioid receptor affinity.

Table 1: Comparative Binding Affinities of Kratom Alkaloids

CompoundCore ScaffoldMOR Affinity (

, nM)
DOR Affinity (

, nM)
β-Arrestin-2 Recruitment
Mitragynine Indole> 100> 1000Negligible
7-Hydroxymitragynine Indolenine~ 13.5ModerateNegligible
Mitragynine Pseudoindoxyl Spiro-pseudoindoxyl0.83.0Negligible

Data synthesized from in vitro radioligand binding assays using cell lines stably expressing murine opioid receptors 2.

Structure-Activity Relationship (SAR) of MPI Analogs

To optimize the pharmacokinetic and pharmacodynamic properties of the pseudoindoxyl template, SAR studies have heavily focused on diversifying the aromatic ring at the C9, C10, and C12 positions , as well as modifying the N-1 (indole nitrogen) position 3.

  • C9 Substitutions: Introducing bulky aromatic groups (e.g., phenyl or 3-furanyl) at the C9 position generally retains potent MOR agonism while fine-tuning the intrinsic efficacy. This is critical for developing low-efficacy MOR agonists that provide sufficient analgesia with a wider therapeutic window against hyperalgesia and physical dependence.

  • N-1 Modifications: Alkylation or benzylation at the N-1 position of the pseudoindoxyl core often leads to a sharp decrease in MOR affinity, suggesting that the spatial constraints of the orthosteric binding pocket are highly sensitive to steric bulk at this vector.

Synthetic Methodologies & Experimental Protocols

Accessing MPI and its analogs relies on a biomimetic semi-synthetic route starting from natural mitragynine, extracted from dry kratom powder. The process involves a controlled oxidation followed by a Lewis acid-mediated pinacol-type rearrangement 4.

W N1 Mitragynine (Indole Core) N2 Oxidation (PIFA, H2O, MeCN) N1->N2 N3 7-Hydroxymitragynine (Indolenine Core) N2->N3 C7 Hydroxylation N4 Rearrangement (Zn(OTf)2, Toluene) N3->N4 N5 Mitragynine Pseudoindoxyl (Spiro Core) N4->N5 Pinacol-type Migration N6 Derivatization (Pd-Catalyzed Coupling) N5->N6 N7 MPI Structural Analogs (C9/C10/C12 Substituted) N6->N7 SAR Diversification

Step-by-step synthetic workflow from mitragynine to pseudoindoxyl analogs.

Protocol 1: Biomimetic Oxidation to 7-Hydroxymitragynine

Objective: Selectively hydroxylate the C7 position of the indole core without over-oxidizing the sensitive tertiary amine.

  • Reaction Setup: Dissolve mitragynine (1.0 eq) in a mixture of acetonitrile and

    
     (ratio 4:1) and cool to 0 °C in an ice bath.
    
  • Reagent Addition: Slowly add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq) dropwise. Causality: PIFA acts as a mild, controlled electrophilic oxidant. Water serves as the nucleophile, trapping the reactive intermediate specifically at the C7 position to form the indolenine core.

  • Validation & Quenching: Monitor via TLC (UV active; observe a distinct

    
     shift to a more polar spot). After 1 hour, quench the reaction with saturated aqueous 
    
    
    
    . Causality: The basic quench neutralizes the trifluoroacetic acid byproduct, preventing unwanted degradation of the alkaloid.
  • Workup: Extract with dichloromethane (DCM), dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield 7-hydroxymitragynine.
    
Protocol 2: Lewis Acid-Mediated Rearrangement to MPI

Objective: Induce the migration of the C2-C3 bond to form the characteristic spiro-5-5-6-tricyclic system.

  • Reaction Setup: Dissolve 7-hydroxymitragynine in anhydrous toluene under an inert argon atmosphere.

  • Catalyst Addition: Add Zinc trifluoromethanesulfonate (

    
    ) (0.5 eq) and heat to 110 °C for 2 hours. Causality:
    
    
    
    acts as a potent Lewis acid, coordinating to the N1 and C7-OH groups. This coordination promotes heterolytic cleavage and drives the pinacol-type skeletal rearrangement to the thermodynamically stable spiro-pseudoindoxyl scaffold.
  • Validation: The reaction mixture will exhibit a distinct color shift (often passing through a vibrant yellow/orange intermediate). Confirm the structural rearrangement via LC-MS (monitoring for the

    
     mass ion) and 
    
    
    
    NMR (loss of the indolenine aromatic proton signals).
  • Workup: Cool to room temperature, wash with brine, extract with ethyl acetate, and purify via flash chromatography.

Protocol 3: Palladium-Catalyzed C9 Diversification (SAR Generation)

Objective: Synthesize C9-aryl pseudoindoxyl analogs (e.g., 9-phenyl pseudoindoxyl).

  • Triflation: Convert 9-hydroxycorynantheidine pseudoindoxyl to its corresponding triflate using triflic anhydride (

    
    ) and pyridine in DCM at −40 °C.
    
  • Suzuki Coupling: Combine the triflate intermediate (1.0 eq), phenylboronic acid (1.5 eq), and

    
     (3.0 eq) in a degassed Toluene/MeOH solvent system. Add 
    
    
    
    (0.05 eq) and heat to 80 °C for 2 hours. Causality: The triflate serves as a highly reactive leaving group for oxidative addition by
    
    
    . The basic
    
    
    activates the boronic acid for transmetalation, and subsequent reductive elimination yields the target C9-phenyl analog.
  • Validation: Monitor the complete disappearance of the triflate starting material via LC-MS.

In Vivo Profiling and Translational Potential

In vivo murine models have rigorously validated the translational potential of MPI and its analogs. When evaluated in acute heat pain tests (tail-flick and hot-plate assays), MPI produces robust, dose-dependent, MOR-mediated antinociception.

Crucially, because MPI does not recruit β-arrestin-2, it demonstrates a vastly superior safety profile compared to morphine 5. Chronic administration studies reveal that MPI develops analgesic tolerance at a significantly slower rate than morphine. Furthermore, it shows limited physical dependence, drastically reduced respiratory depression, and displays no reward or aversion in Conditioned Place Preference/Aversion (CPP/CPA) assays 2.

Conclusion

Mitragynine pseudoindoxyl and its structural analogs represent a paradigm shift in opioid pharmacology. By leveraging the unique spiro-pseudoindoxyl scaffold to enforce G-protein-biased signaling and dual MOR-agonist/DOR-antagonist activity, researchers can decouple powerful analgesia from lethal respiratory depression and addiction. The robust, self-validating synthetic protocols detailed herein provide the necessary foundation for the continued SAR exploration and clinical advancement of these next-generation pain therapeutics.

References

  • Váradi, A. et al. "Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2." Journal of Medicinal Chemistry (2016). 2

  • Chakraborty, S. et al. "A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects." Journal of Medicinal Chemistry (2021). 3

  • Angyal, P. et al. "Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites." Angewandte Chemie (2023).4

  • "Advances in Achieving Opioid Analgesia Without Side Effects." Frontiers in Pharmacology (2018). 1

  • "A Platform for the Synthesis of Corynantheine-type Corynanthe Alkaloids." NIH PMC. 6

  • "Mitragynine pseudoindoxyl." Wikipedia. 5

Sources

Foundational

In-Depth Technical Guide: Biological Activity of Spiro[indole-2,4'-piperidine]-3-one Derivatives

Executive Summary The spiro[indole-2,4'-piperidine]-3-one scaffold—commonly referred to as the spiro pseudoindoxyl core—represents a privileged, three-dimensional architecture in modern medicinal chemistry. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indole-2,4'-piperidine]-3-one scaffold—commonly referred to as the spiro pseudoindoxyl core—represents a privileged, three-dimensional architecture in modern medicinal chemistry. Historically identified as the structural backbone of complex indole alkaloids like mitragynine pseudoindoxyl and aristotelone, this sp3-carbon-rich framework has recently gained traction as a highly potent template for neuroprotective agents. Specifically, N-benzylated derivatives of this scaffold have been identified as highly selective, reversible, and competitive inhibitors of Monoamine Oxidase B (MAO-B) [1], offering a compelling new frontier for the treatment of neurodegenerative diseases such as Parkinson's disease.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, detail the self-validating synthetic protocols, and analyze the biological and kinetic data that underscore the efficacy of these derivatives.

Structural Rationale & Chemical Space (E-E-A-T)

The transition from planar, sp2-hybridized indoles to spirocyclic piperidines fundamentally alters the 3D trajectory of the molecule. This structural morphing increases the fraction of saturated carbons (


), a metric directly correlated with enhanced aqueous solubility, improved membrane permeability, and reduced off-target toxicity [2].

Mechanistic Causality in Drug Design: In the context of MAO-B inhibition, the spiro pseudoindoxyl core acts as a rigid anchor. The MAO-B active site features a distinct bipartite cavity (an entrance cavity and a substrate-binding cavity) lined with hydrophobic residues (e.g., Tyr326, Ile199). Unsubstituted spiro pseudoindoxyls exhibit poor affinity. However, targeted N-benzylation at the piperidine nitrogen acts as a critical molecular switch. The lipophilic benzyl group is perfectly projected into the entrance cavity, driving high binding affinity and enforcing strict isoform selectivity for MAO-B over MAO-A [3].

Synthetic Methodology: Metal-Free Pinacol-Type Rearrangement

Historically, accessing the pseudoindoxyl core required toxic transition metals (e.g., Osmium or Ruthenium). To align with green chemistry standards and ensure high-throughput scalability, modern synthesis utilizes a metal-free, base-mediated oxygenation cascade.

Causality of Reagents
  • t-BuOK (Potassium tert-butoxide): Acts as a strong, non-nucleophilic base that deprotonates the tetrahydrocarbazole (THC) precursor, enriching the electron density of the indole double bond.

  • DMSO &

    
    :  Dimethyl sulfoxide (DMSO) serves as a polar aprotic solvent that stabilizes the highly reactive intermediate. Molecular oxygen (
    
    
    
    ) acts as the sole oxidant, forming a hydroperoxide intermediate that spontaneously undergoes a pinacol-type rearrangement to establish the complex spiro quaternary C2 center.
Step-by-Step Protocol: Synthesis of the Spiro Pseudoindoxyl Core

This protocol is designed as a self-validating system; step 7 ensures structural integrity before proceeding to biological assays.

  • Preparation: In an oven-dried reaction vial, dissolve 1.0 equivalent of the tetrahydrocarbazole (THC) derivative in anhydrous DMSO to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 equivalents of t-BuOK to the solution at room temperature.

  • Oxygenation: Purge the reaction vessel with molecular oxygen (

    
    ) and maintain under an 
    
    
    
    atmosphere using a standard balloon setup.
  • Reaction Execution: Stir the mixture vigorously at room temperature for exactly 2.5 hours. Monitor the complete consumption of the starting material via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    
  • Validation (Critical): Confirm the formation of the spiro quaternary C2 carbon via

    
     NMR (target peak typically appearing at 
    
    
    
    70–75 ppm) and verify the exact mass via HRMS.

Synthesis_Workflow A Tetrahydrocarbazole (THC) B Deprotonation (t-BuOK, DMSO) A->B C Oxygenation (O2 atmosphere) B->C D Pinacol-Type Rearrangement C->D E Spiro Pseudoindoxyl Core D->E

Fig 1: Metal-free synthesis workflow of the spiro pseudoindoxyl core via pinacol-type rearrangement.

Biological Activity: MAO-B Inhibition Profile

Structure-Activity Relationship (SAR) & Quantitative Data

The biological evaluation of these derivatives reveals a striking SAR. Unbenzylated spiro derivatives (e.g., 10a ) show negligible MAO inhibition. The addition of halogenated benzyl groups drastically enhances MAO-B affinity, yielding low-micromolar to sub-micromolar


 values [1].

Table 1: MAO Inhibitory Activity of Key Spiro[indole-2,4'-piperidine]-3-one Derivatives

CompoundR1 (Indole Core)R2 (Piperidine N-)MAO-A

(

)
MAO-B

(

)
Selectivity Index (A/B)
10a HNone (Unbenzylated)> 40.0> 40.0N/A
11d H4-Fluoro-Benzyl> 40.02.81> 14.2
11f H4-Bromo-Benzyl> 40.01.44> 27.7
11h 5-Methyl4-Chloro-Benzyl> 40.01.60> 25.0
11i 5-Methyl4-Bromo-Benzyl> 40.03.02> 13.2
11j 5-MethoxyBenzyl> 40.02.78> 14.3
Enzyme Kinetics and Reversibility Protocol

Compound 11f emerged as the lead candidate, functioning as a competitive inhibitor with a highly potent


 value of 

. In drug development, proving reversibility is critical; irreversible MAO inhibitors often cause severe adverse cardiovascular events (the "cheese effect" via tyramine toxicity).

Dialysis Protocol for Reversibility Validation:

  • Incubation: Pre-incubate recombinant human MAO-B enzyme with Compound 11f (at

    
     its 
    
    
    
    concentration) for 30 minutes at 37°C.
  • Baseline Measurement: Measure baseline enzymatic activity using a standard fluorometric assay (e.g., kynuramine substrate oxidation).

  • Dialysis: Transfer the enzyme-inhibitor complex into a dialysis cassette (10 kDa MWCO) and dialyze against 500 volumes of potassium phosphate buffer (pH 7.4) at 4°C for 24 hours, performing two complete buffer exchanges.

  • Recovery Measurement: Re-measure MAO-B activity. Compound 11f demonstrates near-complete recovery of enzyme activity, mimicking the clinical standard safinamide, thereby confirming a safe, reversible binding mode.

MAOB_Mechanism Inhibitor Compound 11f (N-Benzylated Spiro) MAOB MAO-B Active Site (Competitive Binding) Inhibitor->MAOB Ki = 0.51 μM Reversible Dopamine Dopamine Preservation MAOB->Dopamine Prevents Degradation ROS Reduction of Oxidative Stress MAOB->ROS Prevents H2O2 Formation Neuro Neuroprotection (Parkinson's Model) Dopamine->Neuro ROS->Neuro

Fig 2: Mechanistic pathway of neuroprotection via reversible MAO-B inhibition by Compound 11f.

Conclusion & Translational Potential

The spiro[indole-2,4'-piperidine]-3-one scaffold elegantly bridges the gap between complex natural product architectures and scalable synthetic therapeutics. By utilizing a green, metal-free pinacol-type rearrangement, researchers can efficiently access this underexplored chemical space. The targeted N-benzylation of this core yields highly selective, reversible MAO-B inhibitors that prevent dopamine degradation and mitigate oxidative stress, offering a robust and safe framework for next-generation neuroprotective drug development.

References

  • Perumal, K., et al. (2023). An efficient method to access spiro pseudoindoxyl ketones: evaluation of indoxyl and their N-benzylated derivatives for inhibition of the activity of monoamine oxidases. RSC Advances, 13(36), 24925-24935. URL:[Link][1][2]

  • Singh, A. K., et al. (2021). Navigating into the Chemical Space of Monoamine Oxidase Inhibitors by Artificial Intelligence and Cheminformatics Approach. ACS Omega, 6(36), 23353–23366. URL:[Link][2]

Sources

Exploratory

Engineering the Spiro-Indole Scaffold: A New Paradigm in Mu-Opioid Receptor (MOR) Agonist Design

Executive Summary The historical reliance on classical morphinan and fentanyl-based scaffolds for pain management has fueled a global opioid crisis, primarily due to the inseparable link between their analgesic efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical reliance on classical morphinan and fentanyl-based scaffolds for pain management has fueled a global opioid crisis, primarily due to the inseparable link between their analgesic efficacy and severe adverse effects (respiratory depression, tolerance, and addiction). As a Senior Application Scientist specializing in GPCR pharmacology, I approach the design of Mu-Opioid Receptor (MOR) agonists as a multidimensional challenge in signal transduction routing.

Recent structural biology and pharmacological screening efforts have identified the spiro-indole scaffold as a privileged chemotype. By imposing strict conformational rigidity, spiro-indoles facilitate precise orthosteric binding that can be tuned for either G-protein biased agonism or polypharmacological co-activation (e.g., MOR/NOP). This technical guide dissects the mechanistic rationale, leading compounds, and the self-validating experimental workflows required to evaluate spiro-indole MOR agonists.

Pharmacological Rationale: The Spiro-Indole Advantage

The fundamental flaw of highly flexible opioid ligands is their ability to adopt multiple binding conformations, which often leads to the indiscriminate recruitment of both Gαi/o proteins (mediating analgesia) and β-arrestin-2 (mediating respiratory depression and tolerance) [1].

The spirocyclic constraint solves this by locking the basic amine and aromatic pharmacophores into a specific dihedral angle. This rigid 3D geometry perfectly mimics the N-terminal tyrosine motif of endogenous opioid peptides (like enkephalins), optimizing interactions with the highly conserved aspartate residue in transmembrane helix 3 (TM3) and the hydrophobic pocket in TM6 of the MOR [2]. Consequently, the spiro-indole core prevents the receptor from adopting the specific intracellular conformation required for β-arrestin-2 coupling, thereby widening the therapeutic index.

Leading Spiro-Indole MOR Agonists

Cebranopadol: Bifunctional MOR/NOP Agonism

Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) represents a breakthrough in polypharmacology. It is a synthetic spiroindole derivative that acts as a potent, bifunctional agonist at both MOR and the nociceptin/orphanin FQ peptide (NOP) receptor [3].

  • Causality of Efficacy: While MOR activation provides profound analgesia, the simultaneous co-activation of the NOP receptor acts as a physiological brake against MOR-mediated side effects. This dual mechanism significantly attenuates opioid-induced respiratory depression and reward-seeking behavior [4].

LPM3480392: G-Protein Biased Agonism

LPM3480392 is a highly optimized spirocyclic analog designed specifically for functional selectivity.

  • Causality of Efficacy: It functions as a G-protein biased partial agonist at MOR. By exhibiting significant Gαi/o agonistic activity (cAMP EC50 = 0.35 nM) with virtually zero β-arrestin-2 recruitment (Emax = 2%), it provides a purely analgesic signal devoid of the scaffolding proteins that trigger receptor internalization and tolerance [2].

Kratom-Derived Spiro-Oxindoles (Corynantheidine & Corynoxine)

Nature has also utilized this scaffold. Minor alkaloids isolated from Mitragyna speciosa (Kratom), such as the spiro-oxindoles corynantheidine and corynoxine, exhibit MOR partial agonism [5]. These compounds demonstrate MOR-dependent antinociception in murine models but display significantly attenuated hyperlocomotion and respiratory depression compared to morphine, validating the spiro-oxindole core as a naturally occurring safe analgesic template [6].

Mechanistic Pathways

To visualize how spiro-indole modifications alter downstream signaling, the following diagram maps the divergence between classic opioid signaling, G-protein biased agonism, and NOP co-activation.

Pathway MOR Mu-Opioid Receptor (MOR) G_alpha Gαi/o Protein Pathway MOR->G_alpha Biased Agonism B_arrestin β-Arrestin-2 Pathway MOR->B_arrestin Classic Opioids NOP NOP Receptor NOP->G_alpha Co-activation SideEffects Respiratory Depression & Tolerance NOP->SideEffects Attenuates Analgesia Potent Analgesia G_alpha->Analgesia B_arrestin->SideEffects

Fig 1. Mechanistic pathways of spiro-indole MOR agonists via biased agonism and NOP co-activation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel spiro-indole compounds must follow a strict, self-validating cascade. Below are the definitive methodologies I employ to separate true biased agonists from assay artifacts.

Protocol 1: Proximal Efficacy via [35S]GTPγS Binding Assay

Causality: We use [35S]GTPγS rather than downstream cAMP assays because it measures nucleotide exchange—the most proximal event to GPCR activation. This eliminates the signal amplification inherent in reporter gene assays, providing a true measure of intrinsic efficacy [5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 mins at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 5–10 µg of membrane protein, 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the spiro-indole ligand (10⁻¹² to 10⁻⁵ M).

  • Self-Validation Controls: Include 10 µM DAMGO as a full agonist positive control (defining 100% Emax) and 10 µM Naloxone to ensure signal specificity.

  • Reaction & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in water.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter. Calculate EC50 and Emax using non-linear regression.

Protocol 2: Live-Cell β-Arrestin-2 Recruitment via BRET

Causality: Bioluminescence Resonance Energy Transfer (BRET) is utilized because it allows real-time monitoring of protein-protein interactions in live cells, preserving natural cellular stoichiometry and avoiding the false positives common in enzyme-complementation assays [2].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding MOR fused to Renilla luciferase (MOR-Rluc; donor) and β-arrestin-2 fused to Yellow Fluorescent Protein (β-arr2-YFP; acceptor) at a 1:4 ratio.

  • Plating: 24 hours post-transfection, re-plate cells into white 96-well microplates and incubate overnight.

  • Substrate Addition: Wash cells with HBSS. Add 5 µM Coelenterazine h (luciferase substrate) 10 minutes prior to ligand stimulation.

  • Ligand Stimulation & Detection: Add the spiro-indole compound. Read the plate immediately using a microplate reader capable of simultaneous dual emission (480 nm for Rluc, 530 nm for YFP).

  • Validation: Calculate the BRET ratio (Emission 530 / Emission 480). The assay is only considered valid if the Z'-factor is > 0.5, ensuring high statistical reliability.

Workflow Library Spiro-Indole Synthesis Binding Radioligand Binding (Ki) Library->Binding GTPgS [35S]GTPγS Assay Binding->GTPgS BRET BRET Assay (β-Arrestin) GTPgS->BRET InVivo In Vivo Models BRET->InVivo

Fig 2. Step-by-step experimental workflow for evaluating novel spiro-indole MOR agonists.

Quantitative Data Comparison

The structural rigidity of the spiro-indole scaffold translates directly into highly specific pharmacological profiles. The table below summarizes the quantitative receptor metrics of the leading compounds discussed.

CompoundPrimary Target(s)MOR Affinity (Ki/EC50)Efficacy ProfileKey Pharmacological Advantage
Cebranopadol MOR, NOP, KOP< 1.0 nMFull agonist (MOR), Near-full (NOP)High analgesia with significantly reduced respiratory depression [3]
LPM3480392 MOR0.35 nM (cAMP EC50)Partial agonist (G-protein biased)Negligible β-arrestin-2 recruitment (Emax = 2%) [2]
Corynantheidine MOR57 nM (Mouse MOR Ki)Partial agonist (Emax 37-74%)Natural spiro-oxindole scaffold with attenuated side effects [5]

References

  • Title : Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol Source : ACS Medicinal Chemistry Letters (2014) URL :[Link]

  • Title : Multitargeted Opioid Ligand Discovery as a Strategy to Retain Analgesia and Reduce Opioid-Related Adverse Effects Source : Journal of Medicinal Chemistry (2023) URL :[Link]

  • Title : Opioid signaling and design of analgesics Source : Progress in Molecular Biology and Translational Science (2023) URL :[Link]

  • Title : Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom Source : ACS Chemical Neuroscience (2021) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one: A Detailed Guide to Modern Synthetic Protocols

The 1,3-dihydrospiro[indole-2,4'-piperidine]-3-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities, including potent antican...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dihydrospiro[indole-2,4'-piperidine]-3-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities, including potent anticancer and c-Met inhibitory effects.[1] This guide provides an in-depth exploration of established and innovative synthetic protocols for accessing this valuable spirocyclic system. Designed for researchers, scientists, and drug development professionals, this document elucidates not only the step-by-step procedures but also the underlying mechanistic principles that govern these transformations, empowering the reader to adapt and optimize these methods for their specific research needs.

Introduction: The Significance of the Spiro[indole-piperidine] Scaffold

The spirooxindole framework, where a piperidine ring is spiro-fused to an oxindole core at the 3-position, represents a unique three-dimensional architecture that has garnered considerable attention in drug discovery.[2] This structural motif is present in a variety of natural products and has been identified as a key pharmacophore for targeting various biological pathways implicated in cancer and other diseases. The rigidity of the spirocyclic system often leads to higher binding affinity and selectivity for protein targets. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse spiro[indole-piperidine] derivatives is a key objective in contemporary organic and medicinal chemistry.

Synthetic Strategies: A Mechanistic Overview

The construction of the 1,3-dihydrospiro[indole-2,4'-piperidine]-3-one scaffold can be broadly categorized into several key strategies, with multicomponent reactions (MCRs) and organocatalytic cascade reactions being among the most powerful and elegant approaches.

Multicomponent Reactions (MCRs): A Convergent Approach

MCRs offer a highly efficient and atom-economical pathway to complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[3] For the synthesis of spiro[indole-piperidine] systems, three- and four-component reactions are particularly prevalent.

A common and effective three-component strategy involves the reaction of an isatin derivative, an arylamine, and a cyclic 1,3-dicarbonyl compound, such as cyclopentane-1,3-dione.[4][5] This approach allows for the rapid assembly of the spiro[dihydropyridine-oxindole] core.

Reaction Workflow: Three-Component Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Reaction One-Pot Reaction (Acetic Acid, RT) Isatin->Reaction Arylamine Arylamine Arylamine->Reaction Diketone Cyclopentane-1,3-dione Diketone->Reaction Product Spiro[dihydropyridine-oxindole] Reaction->Product

Caption: Workflow for the three-component synthesis of spiro[dihydropyridine-oxindoles].

The underlying mechanism of this transformation is believed to proceed through a series of sequential reactions. Initially, the isatin undergoes an aldol-type reaction with one equivalent of the cyclopentane-1,3-dione. This is followed by dehydration to form a reactive intermediate. The arylamine then adds to this intermediate, and subsequent intramolecular cyclization and dehydration steps lead to the formation of the final spiro[dihydropyridine-oxindole] product.[5] The use of acetic acid as a solvent and catalyst facilitates these steps.

Organocatalytic Cascade Reactions: Asymmetric Synthesis

For the synthesis of enantioenriched spiro[indole-piperidine] derivatives, organocatalytic cascade reactions have emerged as a powerful tool.[6][7] These reactions utilize small chiral organic molecules as catalysts to induce high levels of stereoselectivity. An example is the aza-Michael/Michael cyclization cascade reaction, which can be used to construct spiro-oxindole piperidin-2-one derivatives with excellent yields and enantioselectivities.[6][7]

Mechanistic Pathway: Aza-Michael/Michael Cascade

G cluster_intermediates Key Intermediates Reactant1 N-Substituted Isatin Intermediate1 Aza-Michael Adduct Reactant1->Intermediate1 Aza-Michael Addition Reactant2 α,β-Unsaturated Ester Reactant2->Intermediate1 Catalyst Chiral Squaramide Catalyst Catalyst->Intermediate1 Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Intramolecular Product Enantioenriched Spiro-oxindole Piperidin-2-one Intermediate2->Product Michael Cyclization

Caption: Simplified mechanism of the organocatalytic aza-Michael/Michael cascade reaction.

In this cascade, the chiral squaramide catalyst activates the reactants through hydrogen bonding, facilitating the initial aza-Michael addition. This is followed by an intramolecular Michael cyclization to furnish the desired spirocyclic product with high stereocontrol. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Detailed Application Notes and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 1,3-dihydrospiro[indole-2,4'-piperidine]-3-one and its derivatives, based on established literature procedures.

Protocol 1: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

This protocol is adapted from the work of Sha et al. and provides a straightforward method for the synthesis of a range of spiro[dihydropyridine-oxindole] derivatives.[4][5]

Materials:

  • Arylamine (2.0 mmol)

  • Isatin (2.0 mmol)

  • Cyclopentane-1,3-dione (2.0 mmol, 0.196 g)

  • Acetic acid (10.0 mL)

  • Cold ethanol

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • In a round-bottom flask, combine the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g).

  • Add acetic acid (10.0 mL) to the flask.

  • Stir the mixture at room temperature for approximately 9-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will form. Collect the resulting precipitate by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the product from DMF to obtain the pure spiro[dihydropyridine-oxindole].

Expected Outcome:

This procedure typically affords the desired spiro[dihydropyridine-oxindole] products in good yields. The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridines]

This protocol, based on the work of Sha et al., describes a one-pot, four-component reaction to synthesize more complex spiro[indoline-3,4'-pyridine] derivatives.[2]

Materials:

  • Arylamine (2.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Isatin (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • Triethylamine (0.4 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a reaction vessel, dissolve the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).

  • Stir the solution at room temperature overnight to allow for the formation of the initial adduct.

  • To this mixture, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).

  • Heat the reaction mixture under reflux for approximately 24 hours.

  • After the reaction is complete, concentrate the solution to about half its original volume.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with ethanol to yield the pure spiro[indoline-3,4'-pyridine] derivative.

Expected Outcome:

This one-pot domino reaction provides good yields of the functionalized spiro[indoline-3,4'-pyridines].[2] The structures of the products can be confirmed by spectroscopic methods and single-crystal X-ray diffraction.

Comparative Data of Synthetic Protocols

ProtocolNumber of ComponentsKey ReagentsCatalyst/SolventReaction TimeYield
Protocol 1 ThreeIsatin, Arylamine, Cyclopentane-1,3-dioneAcetic Acid9-12 hoursGood
Protocol 2 FourIsatin, Arylamine, Methyl propiolate, MalononitrileTriethylamine/Ethanol~24 hoursGood

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide offer robust and versatile methods for accessing the medicinally important 1,3-dihydrospiro[indole-2,4'-piperidine]-3-one scaffold and its derivatives. The multicomponent approach provides a rapid and efficient means of generating molecular diversity, while organocatalytic methods open avenues for the stereoselective synthesis of chiral compounds. As our understanding of the biological targets of these spirocyclic compounds grows, the development of new and improved synthetic methodologies will continue to be a critical area of research, enabling the exploration of novel chemical space and the discovery of next-generation therapeutics.

References

  • Sha, F., Chen, D., & Li, X. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 8-14. [Link]

  • Sha, F., Chen, D., & Li, X. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 8-14. [Link]

  • Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351-3355. [Link]

  • Sha, F., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 843-849. [Link]

  • Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. ACS Publications. [Link]

  • Sha, F., Chen, D., & Li, X. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [Link]

  • Reddy, C. S., et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of Chemical Sciences, 128(3), 469-475. [Link]

  • Zhang, X., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2789-2793. [Link]

  • Sachdeva, H., & Sharma, S. (2017). Green preparation and structure elucidation of spiro indole derivatives using grindstone technique. MOJ Biorg Org Chem, 1(5), 170-174. [Link]

  • Pinto, M., & Silva, A. M. S. (2020). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. ChemistrySelect, 5(45), 14249-14271. [Link]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to the Oxidative Rearrangement of Tetrahydro-β-carbolines to Pseudoindoxyls

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry The spirooxindole framework, and more specifically the spiro[pyrrolidine-3,3']-oxindole core, is a recurring and highly valued structural motif in a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The spirooxindole framework, and more specifically the spiro[pyrrolidine-3,3']-oxindole core, is a recurring and highly valued structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2][3] These molecules exhibit a remarkable spectrum of biological activities, including antitumor, antimicrobial, antiviral, and antimalarial properties.[2][4] The unique three-dimensional architecture of the spirocyclic system is believed to be a key contributor to its potent bioactivity. A powerful and frequently employed strategy to access this privileged scaffold is the oxidative rearrangement of readily available tetrahydro-β-carbolines (THβCs).[1][5][6][7] This transformation, thought to be inspired by a biosynthetic pathway, offers an efficient route to complex molecular architectures.[2][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the oxidative rearrangement of THβCs to pseudoindoxyls. We will delve into the underlying mechanisms, explore various oxidative systems with detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of this elegant and powerful transformation.

The Mechanistic Underpinnings: A Stepwise Journey from THβC to Pseudoindoxyl

The oxidative rearrangement of a tetrahydro-β-carboline to a pseudoindoxyl is not a simple one-step conversion. It is a fascinating cascade of events that involves the initial activation of the indole nucleus followed by a skeletal reorganization. While the exact intermediates and transition states may vary slightly depending on the specific oxidant employed, the generally accepted mechanism proceeds through the following key stages.

A commonly proposed mechanism, particularly with halogen-based oxidants like N-Bromosuccinimide (NBS) or Trichloroisocyanuric acid (TCCA), involves an initial electrophilic attack on the electron-rich indole ring.[2][9] This is followed by the formation of a key intermediate which then undergoes a semi-pinacol-type rearrangement to furnish the spirooxindole core.

Oxidative_Rearrangement_Mechanism cluster_0 Step 1: Oxidation/Halogenation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Rearrangement & Spirocyclization THBC Tetrahydro-β-carboline Oxidant Oxidant (e.g., NBS, TCCA) Intermediate1 Halonium Ion Intermediate Oxidant->Intermediate1 Electrophilic attack H2O H₂O Intermediate2 Chlorohydrin-like Intermediate H2O->Intermediate2 Nucleophilic attack Intermediate3 Key Cationic Intermediate Intermediate2->Intermediate3 Loss of H-X Pseudoindoxyl Pseudoindoxyl (Spirooxindole) Intermediate3->Pseudoindoxyl Semi-pinacol rearrangement Experimental_Workflow Start Start: N-protected THβC Dissolution 1. Dissolution (e.g., THF/H₂O) Start->Dissolution Oxidant_Addition 2. Oxidant Addition (e.g., TCCA or NBS) Dissolution->Oxidant_Addition Monitoring 3. Reaction Monitoring (TLC) Oxidant_Addition->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product: Pseudoindoxyl Purification->Product

Sources

Method

Application Note: One-Pot Synthesis of Spiro[indole-2,4'-piperidine]-3-one Derivatives

Introduction & Biological Significance The spiro[indole-2,4'-piperidine]-3-one scaffold—a prominent member of the spiro-pseudoindoxyl family—is a privileged structural motif in modern drug discovery. This rigid, three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The spiro[indole-2,4'-piperidine]-3-one scaffold—a prominent member of the spiro-pseudoindoxyl family—is a privileged structural motif in modern drug discovery. This rigid, three-dimensional architecture provides highly specific vectorization of pharmacophores, making it a critical target for neuropharmacology and infectious disease research.

Recent pharmacological evaluations have demonstrated that pseudoindoxyl derivatives act as potent, biased mu-opioid receptor (MOR) agonists. Crucially, they provide robust analgesia via G-protein signaling pathways without recruiting β-arrestin-2, thereby mitigating severe side effects such as respiratory depression and rapid tolerance[1]. Furthermore, spiro-piperidine heterocycles have shown exceptional in vitro efficacy against Leishmania amastigotes, exhibiting sub-micromolar activity that outperforms standard treatments like miltefosine[2].

Constructing the quaternary spiro-center at the C2 position of the indolin-3-one core has historically required lengthy, low-yielding sequences. This application note details two highly efficient, field-proven, one-pot methodologies to access this scaffold: Oxidative Ring Contraction and Gold-Catalyzed Cascade Cycloisomerization .

Mechanistic Rationale & Synthetic Strategy

As a senior application scientist, it is critical to understand that successful one-pot syntheses rely on perfectly timed cascade reactions governed by stereoelectronics.

Strategy A: Oxidative Ring Contraction (Witkop-Type Rearrangement)

This strategy utilizes tetrahydroazepino[4,5-b]indoles as precursors. The reaction is initiated by the electrophilic oxidation of the indole C2=C3 double bond, generating a highly reactive 3-hydroxyindolenine intermediate. Under mildly acidic conditions, a stereoelectronically controlled pinacol-type 1,2-alkyl shift occurs. The C3-C4 bond of the 7-membered azepine ring migrates to the C2 position. This migration is thermodynamically driven by the formation of the stable C3 ketone (pseudoindoxyl) and results in a 7-to-6 membered ring contraction, yielding the exact spiro[indole-2,4'-piperidine]-3-one architecture[1].

Mechanism A Tetrahydroazepino[4,5-b]indole (Precursor) B 3-Hydroxyindolenine Intermediate A->B Oxidation (mCPBA) C Pinacol-Type 1,2-Alkyl Shift B->C H+ / HFIP Activation D Spiro[indole-2,4'-piperidine]-3-one (Target Scaffold) C->D Ring Contraction (7 to 6-membered)

Mechanistic workflow of the oxidative ring contraction to spiro-pseudoindoxyls.

Strategy B: Gold(III)-Catalyzed Nitroalkyne Cycloisomerization

This method utilizes o-nitroalkynylbenzenes linked to a piperidine moiety. An Au(III) catalyst specifically activates the alkyne for a 5-exo-dig nucleophilic attack by the pendant nitro group, generating an α-oxo gold carbene (isatogen) intermediate. A subsequent intramolecular [3+2] cycloaddition rapidly constructs the spiro-pseudoindoxyl core in a single pot[3].

Signaling Ligand Spiro[indole-2,4'-piperidine]-3-one Derivative MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonist Binding G_Protein G-Protein Pathway (cAMP inhibition) MOR->G_Protein Biased Activation Arrestin β-Arrestin-2 Pathway (Recruitment Blocked) MOR->Arrestin No Activation Analgesia Potent Analgesia G_Protein->Analgesia SideEffects Reduced Side Effects (Tolerance/Depression) Arrestin->SideEffects

Biased MOR signaling pathway of spiro-pseudoindoxyl derivatives.

Experimental Protocols & Causality

Protocol 1: One-Pot Oxidative Ring Contraction via mCPBA/HFIP

Causality & Experimental Design: The choice of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent is the critical success factor here. HFIP possesses exceptional hydrogen-bond donor capacity, which strongly solvates the leaving group and stabilizes the cationic transition state during the 1,2-alkyl shift. This prevents unwanted over-oxidation or non-productive cleavage pathways that typically plague reactions run in standard solvents like dichloromethane (DCM).

Self-Validating Workflow:

  • Preparation: Dissolve the tetrahydroazepino[4,5-b]indole precursor (1.0 mmol) in 10 mL of anhydrous HFIP under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Oxidation: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 1.1 mmol, 77% max) in 2 mL of HFIP. Add this solution dropwise to the precursor over 10 minutes.

  • Rearrangement: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting mass [M+H]+ and the appearance of the intermediate 3-hydroxyindolenine [M+16+H]+ should rapidly transition to the final spiro-pseudoindoxyl mass [M+16+H]+ (isobaric, but with a distinct retention time shift).

  • Quench & Workup: Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to neutralize unreacted peroxides, followed by 10 mL of saturated NaHCO3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure spiro[indole-2,4'-piperidine]-3-one.

Protocol 2: Gold(III)-Catalyzed Cascade Cycloisomerization

Causality & Experimental Design: AuCl3 is selected over Au(I) complexes because the higher Lewis acidity of Au(III) is strictly required to overcome the weak nucleophilicity of the nitro oxygen during the initial 5-exo-dig cyclization[3].

Self-Validating Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with the o-nitroalkynylbenzene-piperidine precursor (0.5 mmol) and 1,2-dichloroethane (DCE, 5 mL).

  • Catalysis: Add AuCl3 (5 mol%, 0.025 mmol) in one portion. Seal the flask and heat to 80 °C.

  • Monitoring: Stir for 4-6 hours.

    • Validation Check: TLC (Hexanes:EtOAc 7:3) will show the complete consumption of the highly fluorescent starting material and the formation of a lower-Rf, UV-active spot corresponding to the spiro-pseudoindoxyl.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the gold catalyst, and concentrate. Purify via flash chromatography.

Quantitative Data Presentation

The optimization of the oxidative ring contraction highlights the profound impact of solvent and oxidant selection on the reaction trajectory.

EntryOxidant (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1mCPBA (1.1)DCM0 to 251222Poor migration; decomposition observed.
2Oxone (1.5)Acetone/H2O0 to 25845Moderate yield; over-oxidation to N-oxide.
3PIFA (1.1)MeCN/H2O0461Clean oxidation, but slow 1,2-alkyl shift.
4mCPBA (1.1)HFIP 0 to 25289 Optimal ; HFIP stabilizes the cationic transition state.
5mCPBA (1.1)TFE0 to 25474Good yield, but lower H-bond donation than HFIP.

Table 1: Optimization conditions for the one-pot synthesis of spiro[indole-2,4'-piperidine]-3-one via oxidative ring contraction.

References

  • Váradi, A., et al. "Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2." Journal of Medicinal Chemistry, ACS Publications. 1[1]

  • Kumar, C. V. S., & Ramana, C. V. "One-Pot Au[III]-/Lewis Acid Catalyzed Cycloisomerization of Nitroalkynes and[3 + 3]Cycloaddition with Donor–Acceptor Cyclopropanes." Organic Letters, ResearchGate. 3[3]

  • Mohamed, M. A. A., et al. "Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central. 4[4]

Sources

Application

Introduction: The Dual Nature of Pb(IV) in Indole Chemistry

Application Note & Protocol: Lead Tetraacetate (LTA)-Mediated Oxidation of Indole Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Lead Tetraacetate (LTA)-Mediated Oxidation of Indole Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Lead tetraacetate (LTA,


) is a powerful, versatile two-electron oxidant widely utilized in the late-stage functionalization of complex heterocycles. In the context of indole derivatives, LTA facilitates highly regioselective transformations that are often difficult to achieve with standard peroxides or hypervalent iodine reagents.

Depending on the substitution pattern of the indole core and the reaction conditions, LTA primarily drives two distinct mechanistic pathways:

  • Direct Acetoxylation: Electrophilic attack on the electron-rich C2-C3 double bond, yielding 3-acetoxyindolenines or 7-acetoxyindolenines in complex alkaloid frameworks.

  • Oxidative Amino-Hydroxylation: A tandem Wessely-type dearomatization and cyclization of o-allenyl anilines to construct heavily functionalized indoles de novo.

As a Senior Application Scientist, understanding the causality behind these divergent pathways is critical for predicting product outcomes and optimizing reaction conditions.

Mechanistic Pathways & Causality

Intramolecular Amino-Hydroxylation via Wessely Dearomatization

Recent advancements have leveraged LTA for the de novo synthesis of indoles from o-allenyl anilines[1]. This transformation is a net amino-hydroxylation.

Causality of the Mechanism: The reaction initiates with the coordination of Pb(IV) to the electron-rich aromatic ring, triggering a Wessely dearomatization. This generates a highly reactive electrophilic intermediate. The pendant allene then undergoes an intramolecular cyclization (C–N bond formation). Finally, rearomatization is coupled with the trapping of the intermediate by a carboxylate ligand (acetate, benzoate, or cinnamate) from the lead complex, forming a C–O bond.

Expert Insight: Free anilines undergo rapid, uncontrolled polymerization in the presence of LTA. To prevent this, the aniline nitrogen must be carbamate-protected (e.g., Boc, Cbz, Troc). This attenuates the nitrogen's nucleophilicity, ensuring the initial oxidation occurs via the Wessely dearomatization pathway rather than direct amine degradation.

Wessely_Mechanism A o-Allenyl Aniline (Carbamate Protected) B Pb(IV) Coordination & Activation A->B + Pb(OAc)4 C Wessely Dearomatization Intermediate B->C Oxidation D Allene Cyclization (C-N Bond Formation) C->D Intramolecular Attack E Rearomatization & Acetate Trapping D->E Acetate Addition F Functionalized Indole Product E->F - Pb(OAc)2

Mechanistic pathway of LTA-mediated oxidative amino-hydroxylation via Wessely dearomatization.

Direct Acetoxylation of 2,3-Disubstituted Indoles

For pre-formed indoles, LTA acts as an electrophile. In 2,3-dialkylindoles (such as the alkaloid reserpine), LTA attacks the highly nucleophilic C-3 position. Subsequent reductive elimination of


 and acetate trapping yields 3-acetoxyindolenines[2].

In structurally constrained Corynanthe-type alkaloids like mitragynine, steric hindrance and the electronic influence of the methoxy group redirect the electrophilic Pb(IV) attack to the C-7 position. This leads to the formation of 7-acetoxyindolenines and, uniquely, bridged dimeric compounds[3].

Quantitative Data Summary

The choice of solvent, temperature, and oxidant equivalents strictly dictates the yield and purity of the resulting indole derivatives.

Substrate TypeOxidant (Equiv)SolventTempMajor ProductYieldRef
2,3-Disubstituted Indole (Reserpine)

(1.1 eq)

0 °C3-Acetoxyindolenine72%[2]
Corynanthe Alkaloid (Mitragynine)

(1.0 eq)
AcOH25 °C7-Acetoxyindolenine~60%[3]
o-Allenyl Aniline (Carbamate)

(1.5 eq)

25 °C3-Acetoxy Indole72%[1]
o-Allenyl Aniline (Carbamate)

(1.5 eq)

25 °C3-Benzoyloxy Indole57%[1]

Experimental Protocols

The following protocols are engineered as self-validating systems. LTA is highly moisture-sensitive; exposure to water rapidly hydrolyzes it to insoluble lead dioxide (


) and acetic acid, killing the reaction. Strict anhydrous conditions are mandatory.

Experimental_Workflow Step1 1. Substrate Preparation Dissolve indole in anhydrous DCM/AcOH Step2 2. Oxidant Addition Add Pb(OAc)4 (1.0-1.5 eq) at 0 °C Step1->Step2 Step3 3. Reaction Monitoring Stir at RT; track via TLC (1-4 hrs) Step2->Step3 Step4 4. Quenching Add Ethylene Glycol to consume Pb(IV) Step3->Step4 Step5 5. Workup & Purification Aqueous extraction & Chromatography Step4->Step5

Standard experimental workflow for the LTA-mediated oxidation of indole derivatives.

Protocol A: Synthesis of 3-Acetoxyindoles via Amino-Hydroxylation

Objective: Convert carbamate-protected o-allenyl anilines to 3-acetoxyindoles.

  • Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Nitrogen (

    
    ).
    
  • Solvation: Dissolve the o-allenyl aniline derivative (1.0 equiv, typically 0.2 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: DCM is chosen because it is non-coordinating and non-oxidizable, stabilizing the highly reactive dearomatized intermediate without competing for the Pb(IV) center.

  • Oxidation: Cool the solution to 0 °C. Add

    
     (1.5 equiv) in a single portion.
    
    • Causality: The 0.5 equiv excess compensates for trace moisture. The reaction is a two-electron oxidation, requiring exactly 1.0 equiv theoretically.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot is fully consumed and a lower-R

    
     UV-active spot appears.
    
  • Quenching (Critical Step): Add 3–5 drops of ethylene glycol and stir for 15 minutes.

    • Causality: Aqueous quenching of unreacted LTA generates brown, emulsion-forming

      
      . Ethylene glycol undergoes a rapid Criegee oxidative cleavage with residual LTA, cleanly reducing it to soluble 
      
      
      
      and volatile formaldehyde, ensuring a seamless extraction.
  • Workup: Dilute with DCM, wash with saturated aqueous

    
    , and extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel to afford the pure 3-acetoxyindole.

Protocol B: Synthesis of Acetoxyindolenines from Complex Indoles

Objective: Site-selective acetoxylation of 2,3-disubstituted indoles (e.g., Mitragynine or Reserpine).

  • Preparation: In a dry round-bottom flask under Argon, dissolve the indole alkaloid (1.0 equiv) in anhydrous DCM (or glacial acetic acid if solubility is an issue).

  • Oxidation: Cool the mixture to 0 °C. Slowly add

    
     (1.0 to 1.1 equiv) portion-wise.
    
    • Causality: Strict stoichiometric control (1.0 - 1.1 eq) is required here. Excess LTA will lead to over-oxidation, oxidative cleavage of the C2-C3 bond (Witkop-type oxidation), or unwanted dimerization.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The solution will typically transition from colorless/pale yellow to a deep orange or red, indicating the formation of the indolenine intermediate.

  • Quenching & Workup: Quench with ethylene glycol (as described in Protocol A). Neutralize carefully with cold aqueous ammonia or saturated

    
     until pH ~8 (if acetic acid was used as the solvent).
    
  • Extraction: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over

    
    , and evaporate the solvent.
    
  • Purification: Isolate the acetoxyindolenine via preparative TLC or column chromatography using a basic eluent system (e.g.,

    
    /MeOH/
    
    
    
    ) to prevent acid-catalyzed degradation of the indolenine on the silica.

References

  • Takayama, H., Kurihara, Y., Morita, M., et al. "Formation of an unusual dimeric compound by lead tetraacetate oxidation of a corynanthe-type indole alkaloid, mitragynine." Chemical and Pharmaceutical Bulletin, 50(7), 960-963 (2002). URL:[Link]

  • "Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines." NSF Public Access Repository (2021). URL:[Link]

  • Awang, D. V. C., & Vincent, A. "Alkoxylation of 2,3-dialkylindoles utilizing iodosobenzene diacetate." Canadian Journal of Chemistry, 58(15), 1589-1591 (1980). URL:[Link]

Sources

Method

Application Note: Diastereoselective Synthesis of Spiro[indole-2,4'-piperidine] Scaffolds

Executive Summary & Scope The spiro[indole-piperidine] structural motif—including both the spiro[indole-2,4'-piperidine] and the widely studied spiro[indoline-3,4'-piperidine] regioisomers—is a privileged scaffold found...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The spiro[indole-piperidine] structural motif—including both the spiro[indole-2,4'-piperidine] and the widely studied spiro[indoline-3,4'-piperidine] regioisomers—is a privileged scaffold found in numerous bioactive polycyclic indole alkaloids (e.g., communesins and koumine) and targeted therapeutics like c-Met inhibitors. Constructing the spirocyclic quaternary carbon center with high diastereoselectivity remains a formidable synthetic challenge.

This application note provides a comprehensive, self-validating protocol for the diastereoselective synthesis of these spiro-piperidine rings. By leveraging transition-metal catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides, researchers can achieve gram-scale synthesis with excellent diastereomeric ratios (dr)[1]. The principles of dearomatizing spirocyclization detailed here apply universally across spiro[indole-piperidine] systems, driven by precise non-covalent stereocontrol.

Mechanistic Rationale & Causality (The "Why")

To move beyond trial-and-error optimization, it is critical to understand the causality driving the reaction's stereochemical outcome. The synthesis relies on a delicate balance of Lewis acidity and non-covalent ligand interactions.

  • The Role of the Metal (AgOTf): Silver triflate (AgOTf) is selected because the Ag(I) cation is highly

    
    -acidic, readily coordinating to the alkyne/ynamide moiety of the precursor. The triflate counterion is weakly coordinating, ensuring the silver's coordination sphere remains open for the substrate. This coordination triggers a nucleophilic attack from the indole core, resulting in dearomatization and the formation of a transient spiroindoleninium intermediate.
    
  • The Role of the Ligand (PPh₃): The addition of triphenylphosphine (PPh₃) is not merely for metal stabilization; it is the primary driver of diastereoselectivity. Density Functional Theory (DFT) calculations indicate that the phenyl rings of PPh₃ engage in strong cation-

    
    -
    
    
    
    interactions with the highly electrophilic spiroindoleninium cation[1]. This interaction effectively shields one face of the intermediate, dictating the trajectory of the final trapping or proton transfer step and ensuring a highly diastereoselective outcome (often >20:1 dr).
  • Tandem Trapping: The stability provided by the ligand complex allows these intermediates to have a sufficiently long half-life to be captured by external nucleophiles (e.g., carbamates), enabling the synthesis of highly functionalized spiro-derivatives[2].

Mechanism A Tryptamine-Ynamide Substrate B Ag(I)-π Alkyne Complex A->B + AgOTf / PPh3 C Nucleophilic Attack (Dearomatization) B->C Cyclization D Spiroindoleninium Cation (Stabilized by Ligand) C->D Cation-π-π interaction E Major Diastereomer (Spiro[indole-2,4'-piperidine]) D->E Stereocontrolled Trapping

Figure 1: Mechanistic pathway illustrating chelation-controlled cycloisomerization stereocontrol.

Quantitative Optimization Data

The necessity of the Ag(I)/PPh₃ system is validated by the optimization data. Altering the electronic or steric properties of the catalyst system directly impacts the cation-


 stabilization, leading to drastic drops in diastereoselectivity.

Table 1: Optimization of Reaction Conditions for Diastereoselective Spirocyclization

EntryCatalyst (5 mol%)Ligand (5 mol%)SolventTemp (°C)Yield (%)dr (Major:Minor)Causality / Observation
1AgOTfNoneToluene25451.5:1Lack of steric shielding leads to poor dr.
2AgNTf₂PPh₃Toluene25785:1NTf₂ alters the ionic microenvironment.
3 AgOTf PPh₃ Toluene 25 92 >20:1 Optimal cation-

-

stabilization.
4AgOTfP(o-tol)₃Toluene256510:1Excessive steric bulk hinders cyclization.
5AuCl(SMe₂)PPh₃DCM25858:1Gold(I) alters the transition state geometry[3].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at critical junctures before proceeding to isolation.

Step 1: Catalyst Complexation (The "Pre-activation" Phase)
  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add AgOTf (5.0 mol%) and PPh₃ (5.0 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Inject anhydrous toluene to achieve a 0.1 M concentration (relative to the final substrate amount).

  • Stir at room temperature (25 °C) for 15 minutes.

  • Causality Check: AgOTf is highly hygroscopic; Argon ensures moisture does not quench the Lewis acidic silver. The 15-minute pre-stirring is critical to form the active [Ag(PPh₃)]⁺OTf⁻ complex.

Step 2: Substrate Addition & Cycloisomerization
  • Add the tryptamine-ynamide precursor (1.0 equiv) to the catalyst solution in one portion under a positive stream of Argon.

  • Wrap the flask in aluminum foil to protect it from light.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Causality Check: Silver salts are light-sensitive and can degrade into inactive Ag(0) nanoparticles (visible as a silver mirror on the flask). The reaction is kept at room temperature because elevated thermal energy can overcome the activation barrier for the minor diastereomer, eroding the dr.

Step 3: In-Process Validation (Self-Validating Check)
  • At the 10-hour mark, withdraw a 50 µL aliquot using a micro-syringe.

  • Filter the aliquot through a short plug of silica gel, eluting with ethyl acetate, and concentrate.

  • Analyze via crude IR or ¹H NMR.

  • Validation Gate: The reaction is proceeding correctly if the characteristic alkyne IR stretch (~2200 cm⁻¹) is absent, and the propargylic protons in the ¹H NMR have shifted upfield, confirming the formation of the spirocyclic aliphatic system.

Step 4: Quench and Isolation
  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL per mmol of substrate).

  • Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow N1 Precursor Synthesis N2 Metal-Catalyzed Cycloisomerization N1->N2 Ag(I)/PPh3 N3 Spiroindoleninium Intermediate N2->N3 π-activation N4 Diastereoselective Isolation N3->N4 Cation-π control N5 Validation (NMR & HPLC) N4->N5 dr determination

Figure 2: Step-by-step experimental workflow for diastereoselective spiro-piperidine synthesis.

Analytical Validation & Troubleshooting

To confirm the successful synthesis of the spiro[indole-2,4'-piperidine] ring, rigorous analytical validation is required:

  • Diastereomeric Ratio (dr) Determination: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH mobile phase). A successful run under the optimized conditions should yield a single major peak corresponding to >20:1 dr.

  • NMR Structural Confirmation: In the ¹H NMR spectrum, the diastereotopic protons of the newly formed piperidine ring will exhibit distinct, complex splitting patterns (large geminal coupling constants, typically J ≈ 12-14 Hz) due to the rigid spirocyclic environment.

  • Troubleshooting Low dr: If the dr falls below 10:1, verify the purity of the PPh₃ ligand (phosphine oxides do not provide the necessary cation-

    
     stabilization) and ensure strict exclusion of moisture during the pre-activation phase.
    

References

  • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chelation-Controlled Cycloisomerizations of Tryptamine-Ynamides. ChemRxiv.[Link]

  • Diastereoselective Syntheses of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates via AgOTf/Ph3P-Catalyzed Tandem Cyclizations of Tryptamine-Ynesulfonamides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3'-pyrrolidine] and Spiro[indoline-3,3'-piperidine] Derivatives. ResearchGate.[Link]

Sources

Application

Application Note: Biocatalytic Routes to Chiral Spiro-Indole Piperidines

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Focus: Stereocontrolled Assembly via Engineered Monooxygenases and Reductases Executive Summary Spirocyclic piperidines, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Focus: Stereocontrolled Assembly via Engineered Monooxygenases and Reductases

Executive Summary

Spirocyclic piperidines, particularly chiral spiro-oxindoles, are highly prized scaffolds in modern drug discovery. Their rigid, three-dimensional trajectories offer superior target protein engagement and improved aqueous solubility compared to flat, sp²-carbon-rich structures[1]. This motif is the core pharmacophore in potent natural products such as citrinadins, spirotryprostatins, and paraherquamides[1].

Traditional organic synthesis struggles with the stereocontrolled construction of the spiro-carbon center, often requiring lengthy routes with poor atom economy. Biocatalysis, leveraging enzymes evolved for alkaloid biosynthesis, offers a highly stereoselective, environmentally benign alternative[2]. This application note details field-proven biocatalytic methodologies—utilizing flavin-dependent monooxygenases (FMOs), cytochrome P450s, and imine reductases—to achieve exquisite chemo-, regio-, and stereoselectivity in the synthesis of chiral spiro-indole piperidines.

Mechanistic Foundations of Enzymatic Assembly

To successfully deploy biocatalysts, one must understand the causality behind their reactivity and stereochemical control. The assembly of a spiro-indole piperidine is generally a two-phase process: the construction of the piperidine core, followed by dearomative spirocyclization.

Biocatalytic Assembly of the Piperidine Core

Before spirocyclization can occur, the saturated nitrogen heterocycle must be synthesized.

  • PLP-Dependent C–C Bond Formation: The enzyme CndF utilizes pyridoxal phosphate (PLP) to catalyze a unique

    
    -substitution reaction. This forms 6-alkyl pipecolate derivatives, which act as direct precursors to the piperidine ring found in citrinadins[3].
    
  • Chemo-Enzymatic Dearomatization: For highly substituted chiral piperidines, Ene-Imine Reductases (EneIREDs) are deployed. These enzymes catalyze the asymmetric reduction of activated pyridines, providing access to enantiopure 3- and 3,4-substituted piperidines with up to >99% ee[4].

Stereodivergent Spirocyclization via FMOs

The spatial orientation of the spiro-carbon (3R vs. 3S) dictates the pharmacological profile of the resulting alkaloid. Nature has evolved distinct FMOs to control this stereochemistry[2].

  • 3S-Spirocyclization (CtdE): In the biosynthesis of citrinadin A, the FMO CtdE utilizes FAD and NAD(P)H to catalyze a

    
    -face epoxidation of the indole C2=C3 double bond. The enzyme's active site precisely positions the substrate to force a regioselective collapse of the epoxide intermediate. This triggers a semipinacol rearrangement, migrating the piperidine-containing moiety to form the 3S-spirooxindole[5].
    
  • 3R-Spirocyclization (PhqK): Conversely, PhqK , an FMO from the paraherquamide pathway, acts as an

    
    -face epoxidase. Its distinct binding pocket geometry results in an 
    
    
    
    -epoxide that collapses to yield the 3R-spirooxindole antipode[6].
Radical-Mediated Pathways via Cytochrome P450s

Cytochrome P450s, such as FtmG (found in the spirotryprostatin pathway), initiate spirocyclization via a radical-mediated mechanism rather than epoxidation. FtmG abstracts a hydrogen atom to generate a radical, followed by sequential hydroxylation and dehydration, ultimately driving the semipinacol-type rearrangement[2][7].

FMO_Pathways Precursor Indole-Piperidine Precursor CtdE CtdE (FMO) β-face epoxidation Precursor->CtdE PhqK PhqK (FMO) α-face epoxidation Precursor->PhqK Epi_Beta β-Epoxide Intermediate CtdE->Epi_Beta Epi_Alpha α-Epoxide Intermediate PhqK->Epi_Alpha Rearrange1 Semipinacol Rearrangement Epi_Beta->Rearrange1 Rearrange2 Semipinacol Rearrangement Epi_Alpha->Rearrange2 Prod_3S 3S-Spirooxindole (e.g., Citrinadin A) Rearrange1->Prod_3S Prod_3R 3R-Spirooxindole (e.g., Paraherquamide) Rearrange2->Prod_3R

Caption: Stereodivergent spirocyclization of indole-piperidine precursors by FMOs CtdE and PhqK.

Quantitative Data Summary

The following table summarizes the key biocatalysts utilized for the assembly of spiro-indole piperidines, highlighting their required cofactors and stereochemical outcomes.

BiocatalystEnzyme ClassCofactor(s)MechanismStereochemical OutcomeTarget Scaffold
CtdE Flavin MonooxygenaseFAD, NADPH, O₂

-face epoxidation / Semipinacol
3S-spirooxindole Citrinadins
PhqK Flavin MonooxygenaseFAD, NADPH, O₂

-face epoxidation / Semipinacol
3R-spirooxindole Paraherquamides
FtmG Cytochrome P450Heme, NADPH, O₂Radical hydroxylation / Dehydration3R-spirooxindole Spirotryprostatins
CndF PLP-Dependent EnzymePLP

-substitution / C–C bond formation
(2S, 6S)-pipecolate Piperidine precursors
EneIREDs Imine ReductaseNAD(P)HAsymmetric dearomatization / ReductionChiral Piperidines (>99% ee)Substituted piperidines

Self-Validating Experimental Protocols

The following workflows detail the chemo-enzymatic synthesis of the piperidine core and the subsequent dearomative spirocyclization. Every protocol is designed as a self-validating system to isolate enzymatic activity from background chemical noise.

Workflow Prep Precursor Synthesis Reaction Biocatalysis (Enzyme + GDH) Prep->Reaction Quench Quench & Extraction Reaction->Quench Control Controls (-Enz, -Cofactor) Reaction->Control Analysis Validation (HPLC/NMR) Quench->Analysis Control->Analysis

Caption: Self-validating biocatalytic workflow for spiro-indole piperidine synthesis.

Protocol A: Chemo-Enzymatic Synthesis of Chiral Piperidines via EneIREDs

Purpose: To generate enantiopure piperidine precursors from activated pyridines[4].

  • Reaction Setup: In a 10 mL reaction vial, prepare 5 mL of Tris-HCl buffer (100 mM, pH 7.5).

  • Substrate Addition: Add the activated pyridine substrate (final concentration: 10 mM) dissolved in 5% (v/v) DMSO to ensure solubility.

  • Cofactor Recycling System (Causality): Add 1 mM NADP⁺, 50 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH). Rationale: Reductases require stoichiometric NADPH. GDH continuously recycles NADP⁺ back to NADPH using glucose, preventing product inhibition and reducing cofactor costs.

  • Enzyme Addition: Add purified EneIRED (final concentration: 50

    
    M).
    
  • Incubation: Incubate at 30°C for 24 hours with orbital shaking at 200 rpm.

  • Self-Validation Controls: Run parallel reactions omitting EneIRED (Control 1) and omitting GDH/NADP⁺ (Control 2) to confirm that reduction is strictly biocatalytic.

  • Workup & Analysis: Quench the reaction with 1 M NaOH to pH >10, extract 3x with ethyl acetate (EtOAc), dry over Na₂SO₄, and concentrate. Determine conversion and ee via Chiral HPLC.

Protocol B: Stereoselective 3S-Spirocyclization using Recombinant CtdE

Purpose: To execute the dearomative spirocyclization of the indole-piperidine precursor into a 3S-spirooxindole[5].

  • Buffer Preparation: Prepare 10 mL of Potassium Phosphate buffer (50 mM, pH 7.5) containing 10% glycerol (to stabilize the FMO).

  • Substrate & Cofactor Assembly: Add the indole-piperidine precursor (1 mM) in minimal DMSO. Add FAD (20

    
    M) and the NADPH regeneration system (1 mM NADP⁺, 20 mM glucose, 5 U/mL GDH).
    
  • ROS Scavenging (Causality): Add Catalase (100 U/mL). Rationale: Uncoupled FAD oxidation by ambient O₂ can produce hydrogen peroxide (H₂O₂), which may non-specifically oxidize the indole ring or denature the biocatalyst. Catalase neutralizes this threat.

  • Reaction Initiation: Add purified CtdE (10

    
    M).
    
  • Incubation: Incubate at 28°C for 12 hours under constant aeration (O₂ is a co-substrate for FMOs).

  • Self-Validation Controls:

    • Minus-Enzyme Control: Indoles are highly prone to auto-oxidation in aerated buffers. This control ensures any spiro-product observed is not a chemical artifact.

    • Boiled-Enzyme Control: Validates that the 3D folding of CtdE is required for the specific 3S stereocontrol.

  • Workup & Validation: Quench with an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS to confirm the +16 Da mass shift (incorporation of one oxygen atom) and 2D-NMR (NOESY) to validate the 3S configuration of the spiro-carbon.

References

  • Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Form
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. rsc.org.
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • A unique mechanism involving cocatalysis of enzyme and nonenzyme to form β-carboline and spirotryprostatins in Aspergillus fumig
  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic P
  • Structural basis of the stereoselective formation of the spirooxindole ring in the biosynthesis of citrinadins. nih.gov.

Sources

Method

Application Note: Medicinal Chemistry &amp; Synthesis Protocols for 2-Spiroindolin-3-one Derivatives

Executive Summary & Scope The 2-spiroindolin-3-one scaffold is a highly privileged, rigid, Fsp³-rich motif in modern medicinal chemistry. Characterized by a fused indoline-lactam (2-one) system, it provides critical hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2-spiroindolin-3-one scaffold is a highly privileged, rigid, Fsp³-rich motif in modern medicinal chemistry. Characterized by a fused indoline-lactam (2-one) system, it provides critical hydrogen-bonding sites and highly specific 3D conformations that enhance molecular recognition in biological targets[1]. This application note provides a comprehensive guide to the thermal, nitrene-mediated synthesis of 2-spiroindolin-3-ones from 2,1-benzisoxazoles[2], alongside validated protocols for their biological evaluation.

Mechanistic Insights: The Nitrene-Mediated Thermal Rearrangement

Historically, synthesizing highly substituted spiroindolinones required harsh acidic conditions or complex metal catalysis, which often led to product degradation and hazardous waste. However, recent advances demonstrate that 3-substituted 2,1-benzisoxazoles undergo a clean, predictable rearrangement to 2-spiroindolin-3-ones under strictly thermal conditions[2].

Causality of Experimental Choices:

  • Microwave Irradiation over Conventional Heating: Microwave-assisted organic synthesis (MAOS) provides rapid, uniform volumetric heating, bypassing the thermal gradients of conventional oil baths. This is critical because the thermal cleavage of the N–O bond generates a highly reactive nitrene intermediate. Rapid heating ensures this intermediate quickly converts to the thermodynamically stable spiroindolinone, outcompeting intermolecular degradation pathways and boosting yields from ~50% to 70–85%[2].

  • Catalyst-Free Environment: Because this is an intramolecular rearrangement driven purely by thermodynamics and ring strain relief, external catalysts are redundant. Their omission prevents metal contamination in biological assays and simplifies downstream purification[2].

Mechanism A 3-Substituted 2,1-Benzisoxazole B Thermal/Microwave Cleavage A->B Heat/MW C Nitrene Intermediate (Reactive) B->C N-O Bond Fission D Intramolecular Rearrangement C->D Ring Expansion E 2-Spiroindolin-3-one Derivative D->E Rearrangement

Figure 1: Proposed nitrene-mediated thermal rearrangement pathway to 2-spiroindolin-3-ones.

Biological Applications & Structure-Activity Relationships (SAR)

Spiroindolin-3-ones, particularly their thiobarbiturate or benzothiazole conjugates, exhibit broad-spectrum biological activities. The rigid spiro-fusion restricts molecular conformation, significantly enhancing target specificity.

Table 1: Summary of Biological Activities of 2-Spiroindolin-3-one Derivatives
Derivative ClassPrimary Target / AssayObserved ActivityKey SAR Insight
Spiroindolin-3-one-(thio)barbiturates Falcipain-2 (In silico docking)High binding affinityH-bonding with Cys42 and Gly83 in the active site is critical for antimalarial inhibition[3].
Benzothiazole-spiroindolinones DPPH / ABTS / Lipid PeroxidationStrong radical scavengingMethyl substitution on the aromatic rings maximizes electron-donating reducing power[3].
Benzothiazole-spiroindolinones SNB-75 (CNS Cancer Cell Line)CytotoxicityThe spiro-junction restricts conformation, allowing precise intercalation or target binding[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems containing internal checks (TLC monitoring, control groups, and analytical benchmarks).

Workflow Step1 Precursor Preparation (3-Substituted 2,1-Benzisoxazole) Step2 Microwave Irradiation (150 °C, 15-20 min) Step1->Step2 Step3 Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 Purification (Recrystallization) Step3->Step4 Complete Step5 Structural Validation (NMR, IR, MS) Step4->Step5 Step6 Biological Screening (DPPH, Anticancer, Docking) Step5->Step6

Figure 2: Self-validating experimental workflow for 2-spiroindolin-3-one derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Spiroindolin-3-one-(thio)barbiturates

Objective: Catalyst-free thermal rearrangement of 3-substituted 2,1-benzisoxazoles into spiroindolinones.

  • Preparation: Charge a 10 mL microwave-safe glass vial with 0.5 mmol of the 3-substituted 2,1-benzisoxazole precursor[2].

  • Solvent Selection: Depending on the melting point of the precursor, the reaction can be run solvent-free or in a minimal amount of a high-boiling, microwave-transparent solvent (e.g., DMF).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 °C for 15–20 minutes[2].

  • Monitoring (Self-Validation Check): Extract a 5 µL aliquot and analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the emergence of a highly polar spot confirms the ring expansion/contraction has occurred[2]. If incomplete, irradiate for an additional 5 minutes.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the product by adding 5 mL of ice-cold distilled water. Filter the solid precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-spiroindolin-3-one derivative (Expected yield: 70–85%)[2].

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Objective: Evaluate the radical scavenging capacity of synthesized spiroindolinones[3].

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Keep protected from light to prevent auto-oxidation[3].

  • Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the spiroindolinone test compound (dissolved in DMSO/Methanol at varying concentrations: 10, 25, 50, 100 µM).

  • Control Setup (Self-Validation Check):

    • Positive Control: 100 µL Trolox or Ascorbic acid + 100 µL DPPH (Validates assay sensitivity).

    • Negative Control: 100 µL Methanol + 100 µL DPPH (Establishes baseline absorbance).

  • Measurement: Incubate the plate in the dark at room temperature for exactly 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Processing: Calculate the percentage of scavenging effect using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ using non-linear regression analysis[3].

Analytical Validation Criteria

To ensure scientific integrity and trustworthiness, every synthesized compound must meet the following analytical benchmarks before progressing to biological testing:

Table 2: Expected Analytical Signatures for 2-Spiroindolin-3-ones
Analytical TechniqueExpected SignatureDiagnostic Significance
¹H NMR Disappearance of benzisoxazole protons; appearance of a distinct spiro-ring NH proton (δ 10.5–11.5 ppm).Confirms the cleavage of the N–O bond and subsequent lactam formation.
¹³C NMR Characteristic spiro-quaternary carbon peak at δ 60–75 ppm.Validates the formation of the spirocyclic junction.
IR Spectroscopy Strong C=O stretching bands at ~1700–1730 cm⁻¹.Confirms the presence of the indolin-3-one carbonyl group.
LC-MS [M+H]⁺ peak corresponding to the exact mass of the rearranged product (isomeric to the precursor).Confirms an intramolecular rearrangement with no loss of atoms[2].

References

  • Title: The Synthesis of 2-Spiroindolin-3-one-(thio)barbiturates from 2,1-Benzisoxazoles: A Rearrangement Promoted by Thermal Conditions Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold Source: MDPI (Molecules) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Spiro-Indoxyl Synthesis Hub: Troubleshooting the Indole Oxidative Rearrangement

Welcome to the Technical Support Center for the oxidative rearrangement of indoles to spiro-indoxyls (spirooxindoles). As a Senior Application Scientist, I have guided countless research teams through the nuances of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidative rearrangement of indoles to spiro-indoxyls (spirooxindoles). As a Senior Application Scientist, I have guided countless research teams through the nuances of this transformation—from early-stage total synthesis campaigns of marine alkaloids to late-stage functionalization in drug discovery.

This guide moves beyond basic recipes. It is designed to provide you with the mechanistic causality required to troubleshoot stalled reactions, eliminate baseline tarring, and maximize your yields.

Part 1: The Mechanistic Engine (Understanding the "Why")

To effectively troubleshoot a failing reaction, you must first understand its machinery. The oxidative rearrangement of indoles (particularly tetrahydro-β-carbolines, THβCs) is not a single concerted step, but a highly orchestrated three-stage cascade:

  • Oxidative Halogenation: The electrophile (e.g., Cl⁺, Br⁺) attacks the electron-rich C2-C3 π-bond of the indole, generating a highly reactive β-haloindolenine intermediate.

  • Nucleophilic Hydration: Water attacks the imine-like C3 position to form a transient halohydrin. Crucial Insight: This is the step where most anhydrous reactions fail.

  • Semi-Pinacol Rearrangement: Driven by the re-aromatization and thermodynamic stability of the resulting oxindole, the alkyl group migrates, expelling the halide leaving group and forming the spiro-indoxyl core.

Mechanism A Indole / THβC Precursor B Oxidative Halogenation A->B C β-Haloindolenine B->C X+ D Water Addition C->D E Halohydrin Intermediate D->E H2O F Semi-Pinacol Rearrangement E->F G Spiro-indoxyl Core F->G - HX

Mechanistic pathway of indole oxidative rearrangement to spirooxindole.

Part 2: Reagent Selection & Comparative Data

Choosing the right oxidant dictates your impurity profile. Traditional methods utilizing heavy metals (Pb(OAc)₄, OsO₄) or harsh organic oxidants (t-BuOCl) often lead to toxic waste and over-oxidation. Below is a field-proven comparison of modern, optimized oxidative systems:

Oxidant SystemActive SpeciesYield RangeKey AdvantagesLimitations / Drawbacks
NBS / H₂O Electrophilic Bromination (Br⁺)60–80%Readily available, fast kinetics.Prone to over-bromination; generates stoichiometric succinimide waste.
TCCA / H₂O Electrophilic Chlorination (Cl⁺)80–99%Atom economical (1 eq TCCA = 3 eq Cl⁺); highly cost-effective[1].Requires precise stoichiometric control to avoid poly-chlorination.
LiBr (Electrochemical) Anodic oxidation to HOBr85–96%Green; no chemical oxidants; highly scalable in zero-gap flow cells[2].Requires specialized potentiostat and flow cell equipment.
VHPO + H₂O₂ + NaBr Enzymatic Halide Recycling70–90%Exceptional regioselectivity; mild, aqueous biocatalytic platform[3].Limited substrate scope for highly sterically hindered indoles.
2-Bromoethanol / H₂O₂ Radical generation of HOBr75–92%Metal-free; uses green terminal oxidant (H₂O₂)[4].Slower reaction times compared to direct halogenating agents.
Part 3: Standard Operating Procedure (SOP) - TCCA-Mediated Rearrangement

Why this protocol?1 that minimizes toxic byproducts while delivering exceptional yields (up to 99%)[1].

Materials Required:

  • Indole / THβC substrate (1.0 equiv)

  • TCCA (0.35 equiv) — Note: 1 mole of TCCA yields 3 moles of active chlorine.

  • Solvent: THF/H₂O (10:1 ratio)

  • Saturated aqueous Na₂S₂O₃ (for quenching)

Step-by-Step Workflow:

  • Dissolution: Dissolve the indole substrate (1.0 equiv) in THF. Ensure the vessel is equipped with vigorous magnetic stirring.

  • Hydration (Critical Step): Add distilled H₂O to achieve a 10:1 organic:aqueous ratio. Scientist's Note: Do not skip this. Water is the stoichiometric nucleophile required for halohydrin formation; without it, the reaction will stall at the indolenine stage[1].

  • Thermal Control: Chill the reaction mixture to 0 °C using an ice bath. This suppresses non-selective background oxidation and ring-opening side reactions.

  • Controlled Oxidation: Add TCCA (0.35 equiv) portion-wise over 5–10 minutes. The solution will typically undergo a distinct color change (often yellow/orange), indicating the formation of the highly reactive β-haloindolenine intermediate.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The semi-pinacol rearrangement usually reaches completion within 30 minutes.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic halogen.

  • Workup & Purification: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Part 4: Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield of Spirooxindole? Q1 Is the starting material consumed? Start->Q1 NoSM Increase Oxidant Equivalents Q1->NoSM No YesSM Multiple spots on TLC (Degradation)? Q1->YesSM Yes YesDeg Lower Temp & Use Milder Oxidant YesSM->YesDeg Yes NoDeg Is the intermediate stalled? YesSM->NoDeg No Stalled Add H2O (Required for Halohydrin) NoDeg->Stalled Yes

Troubleshooting logic tree for optimizing spirooxindole yields.

Q1: My reaction stalls completely, and LC-MS shows a mass corresponding to [M+Halogen]⁺. What is happening? A: You have successfully formed the β-haloindolenine intermediate, but the cascade has stalled before the semi-pinacol rearrangement. This is almost always due to insufficient water in the reaction mixture. The rearrangement requires the formation of a halohydrin intermediate. If you are using strictly anhydrous solvents, the nucleophilic attack at C3 cannot occur. Fix: Ensure your solvent system contains at least 5–10% v/v water[1].

Q2: I am experiencing low yields and seeing multiple degradation spots (tarring) on the baseline of my TLC. How do I prevent this? A: Indoles are highly electron-rich and prone to over-oxidation or polymerization when exposed to strong electrophiles. This "tarring" is a hallmark of unselective oxidation, often exacerbated by excess oxidant or elevated temperatures. Fix:

  • Strictly control your stoichiometry. If using TCCA, remember it provides three equivalents of Cl⁺. You only need 0.33–0.35 equivalents of the reagent[1].

  • Ensure the initial oxidant addition is done strictly at 0 °C.

  • Switch to a milder, controlled generation of the halogenating agent, such as a4[4].

Q3: Does the protecting group on the indole nitrogen (N1) affect the rearrangement? A: Absolutely. The electronic nature of the N1 substituent dictates the nucleophilicity of the C2-C3 double bond. Electron-donating groups (EDGs) like alkyl or benzyl accelerate the initial halogenation but can make the intermediate prone to side reactions. Electron-withdrawing groups (EWGs) like Boc or Tosyl slow down the initial oxidation but often result in a cleaner semi-pinacol rearrangement due to the stabilization of the intermediates[1]. If your free indole (N-H) is degrading, try installing a Boc group before the oxidative rearrangement.

Q4: We want to scale this up for a preclinical batch, but we want to avoid stoichiometric halogenated waste. What are the modern alternatives? A: For scale-up, stoichiometric reagents like NBS present significant waste and safety challenges. I highly recommend evaluating 2[2]. By using a zero-gap flow cell with a catalytic amount of LiBr as a redox mediator, bromide is anodically oxidized to HOBr, which mediates the rearrangement and is continuously regenerated. This method achieves high Faradaic efficiency (>95%) and eliminates hazardous chemical oxidants entirely[2]. Alternatively,3 with catalytic halide and H₂O₂ offer a completely green, enzymatic route[3].

References
  • Title: TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline Source: nih.gov URL: 1

  • Title: Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell Source: nih.gov URL: 2

  • Title: Oxidative rearrangement of indoles mediated by 2-bromoethanol and hydrogen peroxide to access spirooxindoles Source: rsc.org URL: 4

  • Title: Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases Source: nih.gov URL: 3

Sources

Optimization

Technical Support Center: Spiro-Pseudoindoxyl Synthesis &amp; Troubleshooting

Welcome to the Advanced Synthesis Support Center. The spiro-pseudoindoxyl core is a privileged, highly strained structural motif found in numerous biologically active alkaloids, including mitragynine pseudoindoxyl and au...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The spiro-pseudoindoxyl core is a privileged, highly strained structural motif found in numerous biologically active alkaloids, including mitragynine pseudoindoxyl and austamide[1].

The most common synthetic route to this scaffold is the oxidative rearrangement of indoles or tetrahydro-


-carbolines[2]. However, this pathway is notoriously plagued by ring-opening side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you suppress these side reactions and maximize your spirocyclic yields.

Mechanistic Overview: The Root Cause of Ring-Opening

The oxidative rearrangement proceeds via the oxidation of an indole to a highly reactive 3-hydroxyindolenine intermediate. Under ideal conditions, this intermediate undergoes a stereospecific pinacol-type 1,2-alkyl shift to form the spiro-pseudoindoxyl[2].

However, the 3-hydroxyindolenine and its subsequent cationic transition states are highly electrophilic. If the reaction environment contains nucleophiles (such as protic solvents like methanol, or unoptimized bases), nucleophilic attack outcompetes the 1,2-shift. This breaks the strained spiro cycle, leading to ring-opened 2-oxindole derivatives or cleaved byproducts[3].

G A Indole Precursor B 3-Hydroxyindolenine Intermediate A->B Oxidation (e.g., PIFA) C Spiro-pseudoindoxyl (Desired Product) B->C Pinacol 1,2-Shift (Non-nucleophilic conditions) D Ring-Opened Byproduct B->D Nucleophilic Attack (Solvent/Base interference)

Pathway of oxidative rearrangement vs. nucleophilic ring-opening side reactions.

Troubleshooting FAQs

Q1: I am using mCPBA in dichloromethane (DCM), but I am isolating mostly ring-opened and over-oxidized products. Why is the pinacol shift failing? A: While mCPBA is a classic oxidant, it generates 3-chlorobenzoic acid as a byproduct. This acidic environment can protonate the intermediate, exacerbating its electrophilicity and triggering solvent or counter-ion attack, which cleaves the ring. Solution: Switch to a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA)[4]. PIFA acts as a mild, two-electron oxidant that facilitates the C-O bond formation without generating strongly nucleophilic counter-ions.

Q2: I switched to PIFA, but I am still seeing ring-opening. How does solvent choice affect this? A: The solvent dictates the survival of the cationic transition state during the 1,2-shift. Standard polar solvents (like MeOH or THF) are too nucleophilic and will attack the iminium intermediate[3]. Solution: Use Hexafluoroisopropanol (HFIP) . HFIP is a strongly hydrogen-bonding, highly polar, yet strictly non-nucleophilic solvent. It stabilizes the radical cations and cationic intermediates via hydrogen bonding, lowering the activation energy for the pinacol shift while acting as a protective shield against nucleophilic attack[5].

Q3: My substrate is highly sensitive to oxidation, and even PIFA/HFIP causes degradation. Are there non-oxidative alternatives? A: Yes. If the traditional oxidative rearrangement is too harsh, you can bypass the 3-hydroxyindolenine intermediate entirely using an Interrupted Ugi Reaction . This multi-component coupling method constructs the substituted indoxyl framework via an internal attack of an electron-rich aromatic ring on an electrophilic nitrilium ion, proceeding with high diastereoselectivity and zero risk of oxidative over-cleavage[6].

Quantitative Data: Impact of Conditions on Product Distribution

The following table summarizes the causality between reaction conditions and the suppression of ring-opening side reactions, demonstrating why HFIP/PIFA is the gold standard.

Reaction Conditions (Oxidant / Solvent)TemperatureYield: Spiro-pseudoindoxylYield: Ring-Opened Byproduct
mCPBA / DCM0 °C to RT45%35%
PIFA / Methanol-78 °C to RT30%60% (Nucleophilic attack)
PIFA / HFIP -78 °C to RT 88% < 5%
Interrupted Ugi (Non-oxidative)RT82%Not observed

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints.

Protocol A: PIFA/HFIP-Mediated Oxidative Rearrangement

This protocol utilizes the stabilizing power of HFIP to force the pinacol shift and prevent ring-opening[7].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the indole/tetrahydro-

    
    -carboline precursor (1.0 equiv, 0.5 mmol) and dissolve in anhydrous HFIP (0.1 M, 5.0 mL).
    
  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents uncontrolled radical propagation and over-oxidation.

  • Oxidant Addition: Dissolve PIFA (1.1 equiv, 0.55 mmol) in a minimal amount of anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

  • Validation Checkpoint 1: After 30 minutes at -78 °C, perform a TLC check (EtOAc/Hexane 1:3). The starting material should be consumed, replaced by a highly UV-active spot (the 3-hydroxyindolenine intermediate).

  • Rearrangement: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours. Causality: The thermal energy drives the 1,2-alkyl shift, while HFIP prevents solvent attack.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO

    
     (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to isolate the pure spiro-pseudoindoxyl.

Protocol B: Non-Oxidative Interrupted Ugi Synthesis

Use this protocol for highly sensitive substrates where oxidation must be avoided[8].

  • Imine Formation: In a round-bottom flask, combine the starting aniline derivative (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Confirm imine formation via

    
    H NMR (look for the characteristic imine proton singlet around 8.2-8.5 ppm).
    
  • Isocyanide Addition: Evaporate the methanol and redissolve the crude imine in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Activation: Add the isocyanide component (1.2 equiv), followed by dropwise addition of a Lewis acid catalyst (e.g., BF

    
    
    
    
    
    OEt
    
    
    , 0.2 equiv).
  • Cyclization: Stir the mixture at room temperature for 12 hours. The electron-rich aromatic ring will internally trap the intermediate nitrilium ion, forming the spiro cycle without generating an oxidative cleavage risk.

  • Workup: Quench with water, extract with DCM, dry over MgSO

    
    , and purify via silica gel chromatography.
    

References

  • [1] Total Synthesis of the Pseudoindoxyl Class of Natural Products. ResearchGate. Available at:[Link]

  • [2] Total Synthesis of (±)-Baphicacanthcusine A Enabled by Sequential Ring Contractions. NIH. Available at:[Link]

  • [6] A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction. NIH. Available at:[Link]

  • [3] Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites. ResearchGate. Available at: [Link]

  • [7] Hexafluoroisopropanol-Enabled Copper-Catalyzed Asymmetric Halogenation of Cyclic Diaryliodoniums. ACS Publications. Available at:[Link]

  • [8] A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction. NIH. Available at:[Link]

  • [5] Hexafluoroisopropanol as a highly versatile solvent. SciSpace. Available at:[Link]

  • [4] Hypervalent iodine reagents for heterocycle synthesis and functionalization. Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control at the C2 Position of Spiro[indole-2,4'-piperidine]-3-one

Welcome to the Technical Support Center for the stereoselective synthesis of spiro[indole-2,4'-piperidine]-3-ones. This guide is intended for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of spiro[indole-2,4'-piperidine]-3-ones. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges in controlling the critical C2 stereocenter of this complex scaffold.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Issue 1: Poor Diastereoselectivity at the C2 Spirocenter

Question: My reaction is producing a nearly 1:1 mixture of diastereomers at the C2 position. How can I improve the diastereomeric ratio (d.r.)?

Possible Causes & Solutions:

  • Inadequate Facial Selectivity: The approach of the nucleophile to the C2 carbonyl of the indole-3-one precursor may not be sufficiently biased.

    • Solution 1: Employ a Chiral Auxiliary. The use of a chiral auxiliary, such as a bicyclic lactam, can effectively control the stereochemistry.[1][2] The auxiliary creates a sterically hindered environment, forcing the incoming nucleophile to attack from a specific face. For instance, an N-tert-butanesulfinyl chiral auxiliary on an isatin-derived ketimine has been shown to lead to single diastereoisomers in reactions.[3]

    • Solution 2: Optimize the Catalyst. In organocatalytic systems, the choice of catalyst is paramount. For cascade reactions forming spiro-oxindole piperidines, squaramide-based catalysts have demonstrated high diastereoselectivity (up to >20:1 d.r.).[4] If you are using a particular class of organocatalyst, consider screening others (e.g., quinine-based thioureas, chiral phosphoric acids) as their mode of activation can significantly alter the transition state geometry.[5][6][7]

    • Solution 3: Modify Reaction Temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial, though this can also lead to side reactions.[8]

  • Substrate Control Issues: The substituents on both the indole and piperidine precursors can influence the diastereoselectivity.

    • Solution: Modify Substituents. Bulky protecting groups on the indole nitrogen (e.g., Boc, benzyl) or substituents on the piperidine precursor can introduce steric hindrance that favors one diastereomer. The electronic nature of substituents on the aromatic ring of the oxindole can also play a role in reactivity and selectivity.[9][10]

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

Question: I am using a chiral organocatalyst for my spiro[indole-2,4'-piperidine]-3-one synthesis, but the enantiomeric excess of the product is low. What steps can I take to improve it?

Possible Causes & Solutions:

  • Suboptimal Catalyst Performance: The chosen catalyst may not be ideal for your specific substrate combination.

    • Solution 1: Catalyst Screening. A thorough screening of catalysts is essential. For instance, in the asymmetric synthesis of spiro-oxindole piperidine derivatives via a cascade reaction, different chiral catalysts can lead to a wide range of enantioselectivities.[11][12] It is advisable to test catalysts from different classes (e.g., thioureas, squaramides, phosphoric acids) to find the best match for your reaction.[13][14]

    • Solution 2: Catalyst Loading. While a catalytic amount is required, the optimal loading can vary. An insufficient amount may lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective. Try increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).

  • Solvent Effects: The solvent can significantly influence the transition state organization and, therefore, the enantioselectivity.

    • Solution: Solvent Screening. A systematic solvent screen is recommended.[8] Solvents with different polarities and hydrogen-bonding capabilities can stabilize or destabilize the chiral transition state. For example, a reaction might show low ee in a polar aprotic solvent like THF but high ee in a nonpolar solvent like toluene.

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst's function, particularly with catalysts that rely on hydrogen bonding.

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the spiro[indole-2,4'-piperidine]-3-one core with C2 stereocontrol?

A1: The main strategies include:

  • [3+2] Cycloaddition Reactions: This is a powerful method where an azomethine ylide (generated in situ from an amino acid and an aldehyde or ketone) reacts with a dipolarophile, such as an isatin-derived alkene. The stereochemistry can be controlled by using chiral catalysts.[15][16][17][18]

  • Organocatalytic Cascade Reactions: These multi-step, one-pot reactions, such as Michael/aza-Henry/hemiaminalization sequences, can efficiently build the complex spiro-piperidine structure with high stereoselectivity, often using chiral organocatalysts like squaramides or quinine derivatives.[4][11][12]

  • Use of Chiral Auxiliaries: A chiral auxiliary attached to one of the reactants can direct the stereochemical outcome of the key bond-forming step, after which the auxiliary is removed.[1][2][3]

Q2: How does a chiral phosphoric acid (CPA) catalyst induce stereoselectivity in these reactions?

A2: Chiral phosphoric acids act as bifunctional catalysts. They can activate both the nucleophile and the electrophile through hydrogen bonding. In the context of a [3+2] cycloaddition, the CPA can simultaneously protonate the carbonyl of the isatin derivative (making it more electrophilic) and orient the incoming azomethine ylide through hydrogen bonding, thereby creating a highly organized, chiral transition state that leads to high enantio- and diastereoselectivity.[5][6]

Q3: Can computational studies help in understanding and predicting the stereochemical outcome?

A3: Yes, computational methods like Density Functional Theory (DFT) are increasingly used to rationalize the observed regio- and stereoselectivity.[18] These studies can model the transition states of different possible reaction pathways and identify the lowest energy path, which corresponds to the major product isomer. This can provide valuable insights into the role of the catalyst and substrate in controlling the stereochemical outcome.[6][19]

Data Summary Table

Catalyst/AuxiliaryReaction TypeSubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Quinine-based thiourea[3+2] CycloadditionIsocyanoesters and methyleneindolinones-Up to 99%[7]
SquaramideAza-Michael/Michael CascadeEnones and amino-estersUp to >20:1Up to 99%[4]
Chiral Phosphoric Acid[3+2] CycloadditionMethyleneindolinones, aldehydes, amino esters-Up to 98%[6]
tert-Butanesulfinyl auxiliary[2+2] AnnulationIsatin-derived ketimines and allenoatesSingle diastereomer-[3]
Zn(OTf)2/Bis(oxazoline)Michael/Cyclization3-Nitroindoles and 3-isothiocyanato oxindoles--[9]

Key Experimental Protocol: Organocatalytic Asymmetric Synthesis

This protocol is a representative example of an organocatalytic cascade reaction to synthesize spiro-oxindole piperidine derivatives, adapted from literature procedures.[4][11][12]

Materials:

  • Isatin-derived enone (1.0 equiv)

  • Malononitrile derivative (1.2 equiv)

  • Chiral squaramide catalyst (10 mol%)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the isatin-derived enone (0.1 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.01 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add the malononitrile derivative (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[indole-2,4'-piperidine]-3-one derivative.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Troubleshooting Workflow

Below is a decision-making diagram to guide the optimization of stereoselectivity in your synthesis.

G start Start: Poor Stereoselectivity (Low d.r. or ee) catalyst Is the reaction catalyzed? start->catalyst screen_cat Screen Catalysts (e.g., Squaramides, Thioureas, CPAs) catalyst->screen_cat Yes chiral_aux Consider a Chiral Auxiliary (e.g., N-tert-butanesulfinyl) catalyst->chiral_aux No yes_cat Yes no_cat No cat_loading Optimize Catalyst Loading screen_cat->cat_loading solvent Screen Solvents (Polar vs. Nonpolar) cat_loading->solvent chiral_aux->solvent temperature Vary Temperature (Typically lower for higher selectivity) solvent->temperature substrate Modify Substrate (e.g., protecting groups, substituents) temperature->substrate check_purity Check Reagent/Solvent Purity (Ensure anhydrous conditions) substrate->check_purity success Improved Stereoselectivity check_purity->success

Caption: A troubleshooting workflow for improving stereoselectivity.

References

  • Current time inform
  • Sen, S., et al. (2011). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry, 9(2), 358-360. [Link]

  • Sen, S., et al. (2011). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. PubMed, 21082041. [Link]

  • Wang, Q., et al. (2021). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Molecules, 26(11), 3185. [Link]

  • Bala, M., et al. (2018). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 8(52), 29631-29655. [Link]

  • Yang, M. C., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6752-6755. [Link]

  • Yang, M. C., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed, 29210587. [Link]

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6296. [Link]

  • Paderi, S., et al. (2016). Highly diastereoselective entry into chiral spirooxindole-based 4-methyleneazetidines via formal [2+2] annulation reaction. Organic & Biomolecular Chemistry, 14(36), 8479-8483. [Link]

  • ResearchGate. (n.d.). Unprecedented synthesis of chiral spiro-piperidine oxindole 5f. [Link]

  • Pinto, A., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Chemistry, 5(4), 2736-2748. [Link]

  • ResearchGate. (n.d.). Screening of catalysts I-VIII for the synthesis of chiral spirooxindole 3aa. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews. [Link]

  • Read, J. A., & Thomson, R. J. (2014). Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. Organic Letters, 16(24), 6464-6467. [Link]

  • Gong, L. Z., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 49(43), 7948-7952. [Link]

  • Bull, J. A., & Floyd, R. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 714-740. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of spirooxindole-3, 2'-pyrollidine from 3-allyl-3amino-2-oxindoles via an AAA step. [Link]

  • Alshahrani, S., et al. (2023). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. Crystals, 13(7), 1083. [Link]

  • Ríos-Gutiérrez, M., et al. (2016). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. Molecules, 21(9), 1205. [Link]

  • Nakashima, K., et al. (2025). Asymmetric Synthesis of 3-Spiro-Fused 2-Oxindoles via Organocatalyst/ N-Iodosuccinimide/Hydrogen Peroxide-Mediated Oxidative Cyclization. Chemical & Pharmaceutical Bulletin, 73(4), 382-387. [Link]

  • Chen, I. T., et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • You, Z. H., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(21), 6682-6686. [Link]

  • El-Gharib, M. S., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic Chemistry, 80(18), 9093-9104. [Link]

  • Papadopoulos, A., et al. (2006). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. Tetrahedron, 62(43), 10218-10226. [Link]

  • Wang, L. L., et al. (2012). Organocatalytic stereocontrolled synthesis of 3,3'-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. Chemical Communications, 48(42), 5175-5177. [Link]

  • Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351-3355. [Link]

Sources

Optimization

Technical Support Center: Spiro-Indoxyl Diastereomer Purification

Welcome to the Technical Support Center for the purification of spiro-indoxyl and related spirooxindole diastereomers. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and causalit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spiro-indoxyl and related spirooxindole diastereomers. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and causality-driven explanations to help researchers overcome the unique chromatographic and stability challenges associated with these complex stereoisomers.

Core Principles & Isomerization Challenges

Q: Why are spiro-indoxyl diastereomers notoriously difficult to separate? A: Spiro-indoxyl diastereomers possess highly similar physicochemical properties, making standard chromatographic resolution challenging. More critically, these compounds are prone to reversible ring-opening and cyclization. This dynamic isomerization can generate up to four distinct diastereomers from a single stereoisomer in solution, severely complicating purification efforts[1].

Q: My isolated spiro-indoxyl diastereomer epimerizes post-purification. How do I prevent this? A: Epimerization at the spiro-center is typically solvent-dependent. Protic solvents like methanol (MeOH) or water/acetonitrile mixtures strongly promote reversible ring-opening[1]. To ensure structural integrity:

  • Solvent Choice: Strictly utilize aprotic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethyl acetate (EtOAc), or dimethyl sulfoxide (DMSO)[1].

  • Temperature Control: Perform fraction concentration at reduced temperatures (e.g., <30°C) to kinetically trap the desired diastereomer and prevent thermal degradation[2].

Recommended Purification Workflow

The following workflow illustrates the optimal path for isolating sensitive spiro-indoxyl diastereomers while minimizing the risk of dynamic interconversion.

Workflow N1 Crude Spiro-Indoxyl Mixture N2 Solvent Preparation (Aprotic: CH2Cl2, THF) N1->N2 N3 Analytical Screening (HPLC / SFC) N2->N3 N4 Preparative Chromatography (Normal-Phase/SFC) N3->N4 Method Optimized N5 Fraction Collection (Maintain < 30°C) N4->N5 N6 QC & Isomerization Check (Avoid Protic Solvents) N5->N6 N6->N2 Unstable N7 Pure Spiro-Indoxyl Diastereomers N6->N7 Stable

Experimental workflow for the isolation and purification of spiro-indoxyl diastereomers.

Step-by-Step Methodologies

Protocol 1: Preparative Chromatography (HPLC/SFC)

Causality Focus: Because spiro-indoxyls can undergo dynamic interconversion on the column if exposed to protic environments, normal-phase preparative HPLC or Supercritical Fluid Chromatography (SFC) is preferred over reversed-phase (which relies on aqueous/protic mobile phases)[3].

Step-by-Step Methodology:

  • Analytical Method Development: Screen normal-phase columns (e.g., standard silica gel or chiral stationary phases) using a non-polar/polar aprotic gradient (e.g., heptane/EtOAc). Causality: Minimizing alcohol modifiers suppresses the reversible ring-opening mechanism[3].

  • Sample Preparation: Dissolve the crude diastereomeric mixture in a minimal volume of the mobile phase or a compatible aprotic solvent (e.g., CH2Cl2). Filter through a 0.45 µm PTFE syringe filter to remove particulates[3].

  • Column Equilibration: Equilibrate the preparative column at a high flow rate. Causality: Faster flow rates reduce the on-column residence time, limiting the window for isomerization.

  • Injection & Elution: Inject the sample and monitor the elution profile via UV detection (typically 210-254 nm). Collect fractions corresponding to individual diastereomer peaks[3].

  • Immediate Concentration: Collect fractions directly into pre-chilled flasks. Evaporate the solvent under reduced pressure at <30°C.

  • Self-Validating Step: To validate the integrity of the separation, reinject an aliquot of the concentrated fraction into the analytical HPLC. If the chromatogram shows a single peak matching the target retention time, the protocol is validated. If multiple peaks appear, solvent-induced isomerization has occurred[1].

Protocol 2: Kinetically Controlled Fractional Crystallization

Causality Focus: When chromatographic resolution fails due to subtle Rf differences, fractional crystallization can exploit differential solubility. Kinetic control is vital because prolonged crystallization times allow thermodynamic equilibration, which erodes diastereomeric excess (de)[4].

Step-by-Step Methodology:

  • Supersaturation: Dissolve the diastereomeric mixture in a hot aprotic solvent system (e.g., EtOAc/heptane) at ~60°C.

  • Seeding: Inoculate the hot solution with a pure crystal of the target diastereomer. Causality: Seeding bypasses the primary nucleation energy barrier, inducing rapid, kinetically favored precipitation[2].

  • Rapid Cooling: Flash-cool the solution to between -7°C and 5°C. Do not leave overnight. Prolonged aging allows the dynamic equilibrium to re-establish, significantly lowering purity[2].

  • Immediate Filtration: Filter the crystals within 15–30 minutes of formation. Wash with an ice-cold non-polar solvent (e.g., hexane) to remove mother liquor impurities[2].

  • Self-Validating Step: Validate the kinetic control by sampling the mother liquor at 15-minute intervals. A successful kinetically controlled crystallization will show a plateau in the target diastereomer's depletion within the first 30 minutes. Harvesting at this peak validates the kinetic window.

Quantitative Data Summary

The following table summarizes the performance metrics and risks associated with standard purification techniques for spiro-indoxyls.

Purification TechniqueTypical Recovery (%)Diastereomeric Excess (de)Isomerization RiskPrimary Causality / Mechanism
Normal-Phase Chromatography 60 - 80%Moderate (>85%)Low (if aprotic)Separation based on subtle polarity differences on silica gel[3].
Reversed-Phase HPLC 50 - 70%High (>95%)High Protic mobile phases (H2O/MeOH) actively promote reversible ring-opening[1].
Supercritical Fluid (SFC) 85 - 95%Very High (>98%)Very LowRapid elution and non-protic CO2 mobile phase minimize epimerization[3].
Kinetic Crystallization 40 - 65%High (>90%)ModerateRapid precipitation traps the kinetic diastereomer before thermodynamic equilibration[2].

Advanced Troubleshooting FAQs

Q: I am observing a "smearing" effect on my TLC plates and broad, tailing peaks on HPLC. What causes this? A: This is a classic hallmark of on-column interconversion. The spiro-indoxyl is equilibrating between its diastereomeric forms during the chromatographic run[3]. To resolve this, ensure your solvent system is strictly aprotic, lower the column temperature, or transition to SFC, which operates rapidly and minimizes residence time.

Q: Can I use crystallization-induced diastereomer transformation (CIDT) to my advantage? A: Yes. Because the spiro-center can dynamically invert in certain solvents, you can intentionally use a solvent that promotes reversible ring-opening while simultaneously crystallizing the less soluble diastereomer. This drives the equilibrium toward the precipitating isomer, potentially achieving a >50% theoretical yield of the desired diastereomer from a mixed starting material[3].

References

1.[3] Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures - Benchchem. BenchChem. URL: 2.[1] Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC. NIH. URL: 3.[4] New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. URL: 4.[2] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Protection Groups in Spiro-Piperidine Synthesis

Welcome to the Advanced Synthesis Support Center. As spiro-piperidines become increasingly prevalent in modern drug discovery—serving as rigid, 3D pharmacophores in targets ranging from AM2 proton channels to SMN2 splici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As spiro-piperidines become increasingly prevalent in modern drug discovery—serving as rigid, 3D pharmacophores in targets ranging from AM2 proton channels to SMN2 splicing modifiers—chemists frequently encounter unique synthetic bottlenecks. The quaternary spiro carbon adjacent to the piperidine nitrogen creates a highly crowded steric environment (a neopentyl-like trajectory), which fundamentally alters the kinetics of N-protection and the physical properties of the resulting intermediates.

This guide, curated by Senior Application Scientists, synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot orthogonal protection, scale-up deprotection, and isolation challenges.

Orthogonal Protection Strategy Workflow

When working with diazaspiroalkanes, orthogonal protection is non-negotiable. The workflow below illustrates the standard self-validating cycle for isolating reactive sites using combinations of acid-labile (Boc) and hydrogenolysis-labile (Cbz/Bn) groups.

OrthogonalProtection SM Unprotected Diazaspiroalkane MonoBoc Mono-Boc Protected Intermediate SM->MonoBoc Boc2O (1.0 eq) BocCbz Boc / Cbz Orthogonal Protected Scaffold MonoBoc->BocCbz Cbz-Cl, Base RouteA Acidic Cleavage (HCl or TFA) BocCbz->RouteA RouteB Hydrogenolysis (H2, Pd/C) BocCbz->RouteB FreeN1 Free N1 (Cbz Intact) Ready for Alkylation RouteA->FreeN1 Selective Boc Removal FreeN2 Free N2 (Boc Intact) Ready for Amidation RouteB->FreeN2 Selective Cbz Removal

Orthogonal N-protection workflow for diazaspiroalkanes enabling selective functionalization.

Frequently Asked Questions (FAQs)

Q1: How do I design an orthogonal protection strategy for diazaspiroalkanes like 4,7-diazaspiro[2.5]octane?

Causality & Solution: Diazaspiroalkanes possess two nitrogen atoms with distinct steric environments. To achieve selective functionalization—such as in the synthesis of the SMA drug Risdiplam—you must exploit these steric differences[1].

  • Step 1: Apply the bulkier protecting group (e.g., Boc) to the less sterically hindered nitrogen first. The steric clash at the spiro-adjacent nitrogen naturally directs the regioselectivity of the mono-protection.

  • Step 2: Protect the remaining, more hindered nitrogen with a smaller, orthogonally cleaved group like Benzyl (Bn) or Carboxybenzyl (Cbz). This allows you to use hydrogenolysis to expose one nitrogen while keeping the acid-labile Boc group intact, providing precise control over multi-step synthetic routes[1].

Q2: During scale-up, my Boc deprotection with anhydrous HCl/dioxane forms an unmanageable, thick slurry. How can I resolve this?

Causality & Solution: The rigid 3D architecture of the spirocyclic core prevents efficient solvent packing. When precipitated as bis-HCl salts in anhydrous conditions (like MeOH, EtOH, or dioxane), they form highly solvated, voluminous crystal lattices that trap the solvent, halting agitation and making filtration impossible[2].

  • The Fix: Transition from anhydrous conditions to an aqueous/organic biphasic system. By using 12 N aqueous HCl in Isopropyl Alcohol (IPA) and adding 2-Methyltetrahydrofuran (2-MeTHF) as an anti-solvent/fluidizer, the slurry's rheological properties change drastically. The water partially solubilizes the growing crystal faces, leading to denser, more manageable crystalline salts that filter easily on a kilogram scale[2].

Q3: I am getting poor yields (<40%) during the initial Boc protection of my spiro[5.5]undecane derivative. What is going wrong?

Causality & Solution: Spiro[5.5]undecanes (often used as AM2 channel inhibitors) feature a highly constrained chair-chair conformation[3]. The axial hydrogens of the adjacent cyclohexane ring create a severe steric shield around the piperidine nitrogen, drastically reducing its nucleophilicity toward the bulky di-tert-butyl dicarbonate (Boc


O) electrophile.
  • The Fix: Standard conditions (TEA/DCM) are insufficient. You must add a nucleophilic catalyst. Use 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP) and elevate the temperature to 40°C. DMAP forms a highly reactive, less sterically demanding acylpyridinium intermediate that can penetrate the steric shield of the spiro center.

Quantitative Data: N-Protecting Group Matrix for Spiro-Piperidines

To aid in your experimental design, consult the following matrix comparing the physical and chemical dynamics of common N-protecting groups specifically applied to spiro-piperidine scaffolds.

Protecting GroupSteric ToleranceIntroduction ConditionsCleavage ConditionsSpiro-Specific Pros & Cons
Boc (tert-Butyloxycarbonyl)LowBoc

O, DMAP, NEt

, DCM, 40°C
TFA/DCM or 12N HCl/IPAPro: Highly stable to basic cross-coupling. Con: Hard to install on highly hindered spiro centers.
Cbz (Carboxybenzyl)ModerateCbz-Cl, K

CO

, THF/H

O, 0°C
H

(1 atm), Pd/C, MeOH
Pro: Excellent orthogonality with Boc. Con: Hydrogenolysis can be poisoned if the spirocycle contains sulfur.
Bn (Benzyl)HighBn-Br, K

CO

, DMF, 80°C
H

(50 psi), Pd(OH)

, EtOH
Pro: Smallest steric profile; easy to install. Con: Requires harsher hydrogenolysis conditions to remove.
Fmoc (Fluorenylmethyloxycarbonyl)LowFmoc-Cl, NaHCO

, Dioxane/H

O
20% Piperidine in DMFPro: UV-active for easy HPLC tracking. Con: Extremely bulky; poor yields on [5.5] spiro systems.

Validated Experimental Protocols

Protocol A: Scalable Boc-Deprotection and Bis-HCl Salt Isolation

This protocol is optimized to prevent the "thick slurry" phenomenon encountered during the scale-up of spiro-piperidine deprotections[2].

Reagents: N-Boc-spiro-piperidine intermediate (1.0 eq), Isopropyl Alcohol (IPA, 3 volumes), 12 N HCl(aq) (5.0 eq), 2-MeTHF (5 volumes).

  • Dissolution: Charge the N-Boc-spiro-piperidine into a reactor and dissolve in 3 volumes of IPA. Cool the solution to 10°C.

  • Acid Addition: Slowly dose 12 N HCl(aq) (5.0 eq) over 30 minutes, maintaining the internal temperature below 25°C to prevent exothermic solvent boil-off.

  • Aging: Agitate the mixture at 20°C for 4 hours. Monitor the reaction via HPLC until the starting material is <1% AUC. A thick white slurry will begin to form.

  • Fluidization: To prevent the slurry from seizing the agitator, slowly add 5 volumes of 2-MeTHF over 45 minutes. The 2-MeTHF acts as an anti-solvent that modifies the crystal habit, thinning the slurry into a highly mobile suspension.

  • Isolation: Filter the mobile slurry through a sintered glass funnel. Wash the filter cake with a 1:1 mixture of IPA/2-MeTHF (2 volumes).

  • Drying: Dry the resulting bis-HCl salt under a vacuum at 45°C to a constant weight. Expected Yield: >90%.

Protocol B: Orthogonal Cbz Protection of a Mono-Boc Diazaspiroalkane

Designed for the selective functionalization of 4,7-diazaspiro[2.5]octane derivatives[1].

Reagents: Mono-Boc-diazaspiroalkane (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), K


CO

(2.5 eq), THF/H

O (1:1, 10 volumes).
  • Biphasic Setup: Dissolve the Mono-Boc-diazaspiroalkane in THF (5 volumes). Add a solution of K

    
    CO
    
    
    
    dissolved in H
    
    
    O (5 volumes).
  • Cooling: Chill the biphasic mixture to 0°C under vigorous stirring. Note: Vigorous stirring is critical to maximize the interfacial surface area for this Schotten-Baumann-type reaction.

  • Electrophile Addition: Add Cbz-Cl dropwise over 20 minutes. Keep the temperature strictly at 0°C to prevent the hydrolysis of Cbz-Cl into benzyl alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 3 volumes). Combine the organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the orthogonally protected Boc/Cbz diazaspiroalkane.

References

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4'-Spiro Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic and medicinal chemistry: constructing sterically conges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic and medicinal chemistry: constructing sterically congested 2,4'-spirocyclic frameworks (such as spiro[chromene-2,4'-piperidines] and spiro-indolines).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind catalyst selection, ligand tuning, and self-validating experimental protocols to ensure your cross-coupling reactions succeed.

Section 1: Mechanistic FAQs & Causality

Q1: Why does steric hindrance disproportionately stall 2,4'-spiro couplings compared to standard cross-couplings? A: Forming a 2,4'-spiro center requires the generation of a quaternary carbon, forcing two bulky, rigid ring systems into extreme proximity. In transition-metal catalysis, the intermediate diaryl-Pd(II) complex experiences severe steric strain. If the reductive elimination step is not fast enough, the catalyst is prone to off-cycle degradation pathways, leading to the precipitation of inactive Pd black[1]. Interestingly, in some oxidative aromatic couplings, inherent steric hindrance can be leveraged to force the formation of a spiro-center; large substituents block planar conjugation, altering the reaction pathway to favor 2[2].

Q2: It seems counterintuitive to use bulky ligands to solve a steric problem. Why are Buchwald-type ligands recommended? A: This is a classic paradox in organometallic chemistry. While the substrate is sterically hindered, using a highly bulky, electron-rich biarylphosphine ligand (like BrettPhos or RuPhos) actually3[3]. The causality is twofold:

  • Prevention of off-cycle resting states: The extreme bulk of the ligand prevents the formation of unreactive PdL₂ complexes, ensuring the catalyst remains in the highly active monoligated PdL form.

  • Acceleration of reductive elimination: The steric clash between the bulky ligand and the substrate on the Pd(II) intermediate mechanically "pushes" the two coupling partners together, drastically lowering the activation energy required to form the spiro-center[3].

Q3: When should I consider switching from Palladium to Nickel catalysis? A: If Pd-catalysis fails due to extreme 1,2-repulsion in small-ring spirocycles (e.g., four-membered spirocyclic frameworks), Ni-catalysis is a powerful alternative. Nickel has a smaller atomic radius and can access different oxidation states (Ni(I)/Ni(III)), enabling4 that bypass the traditional two-electron steric bottlenecks of Palladium[4].

Section 2: Troubleshooting Guide

Issue 1: Complete conversion is not achieved, and a black precipitate forms within 30 minutes.

  • Root Cause: The black precipitate is elemental Palladium (Pd black), indicating catalyst death. The transmetalation step is likely too slow due to steric bulk, leaving the Pd(II) intermediate vulnerable to decomposition before reductive elimination can occur[1].

  • Resolution:

    • Switch to a pre-activated Pd(II) precatalyst (e.g., a Palladacycle G3/G4 precatalyst) rather than Pd₂(dba)₃ to ensure a strict 1:1 Ligand:Pd ratio and avoid dba-induced inhibition.

    • Increase the polarity of the solvent (e.g., switch from Toluene to 1,4-Dioxane) to accelerate the dissolution of the inorganic base, which is critical for transmetalation.

Issue 2: The reaction yields the desired 2,4'-spirocycle, but diastereoselectivity (trans/cis ratio) is poor.

  • Root Cause: Poor stereocontrol often arises from unoptimized steric interactions between the directing group (or protecting group) and the incoming nucleophile during the transition state[4].

  • Resolution: Modify the protecting group on the adjacent heteroatom. For example, replacing a small methyl group with a bulky benzyl group can deliberately induce steric clashes that strongly favor the trans-isomer (d.r. > 20:1) by minimizing 1,2-repulsion on the spirocyclic framework[4].

Section 3: Quantitative Data & Ligand Selection

To optimize your 2,4'-spiro coupling, select a ligand based on the specific steric demands of your substrates.

LigandSteric Bulk (%Vbur)Electron Donating AbilityBest Use Case in Spiro CouplingTypical Catalyst Loading
dppf Low (~26%)ModerateBaseline screening; unhindered spiro-centers.5.0 - 10.0 mol%
XPhos High (~31%)HighModerate steric hindrance; general spiro-indolines.2.0 - 5.0 mol%
BrettPhos Very High (~34%)Very HighSevere steric hindrance; spiro-pyrrolidines.1.0 - 2.0 mol%
RuPhos Very High (~32%)Very HighSmall-ring spirocycles; sensitive functional groups.1.0 - 2.0 mol%

Note: Catalyst loadings are critical. While standard couplings may use <1000 ppm Pd, sterically hindered 2,4'-spiro couplings often require1 to outcompete catalyst degradation[1].

Section 4: Validated Experimental Protocol

Step-by-Step Methodology: Synthesis of a Sterically Hindered 2,4'-Spirocycle via Pd-Catalysis This protocol is designed as a self-validating system. Visual cues are included to confirm the reaction is proceeding correctly.

Reagents: Aryl halide (1.0 equiv), Spiro-coupling partner (nucleophile, 1.2 equiv), BrettPhos Pd G3 precatalyst (2.0 mol%), BrettPhos ligand (2.0 mol%), Sodium tert-butoxide (NaOtBu, 2.0 equiv), Anhydrous 1,4-Dioxane (0.2 M).

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube. Backfill with Argon (3 cycles). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation.

  • Solid Reagent Loading: Add the aryl halide, nucleophile, BrettPhos Pd G3, BrettPhos, and NaOtBu to the tube.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Sparge the solution with Argon for 10 minutes.

    • Self-Validation Check: The solution should turn a clear yellow/orange. If it immediately turns black, oxygen is present, or the base has degraded the precatalyst prematurely.

  • Heating (The Coupling Phase): Seal the tube and heat to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm).

    • Self-Validation Check: After 15 minutes, the solution should deepen to a homogeneous red/dark orange. This confirms the active Pd(0) species is cycling.

  • Monitoring: Monitor via LC-MS after 2 hours. Do not use TLC alone, as bulky spiro-intermediates often streak.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate and purify via flash chromatography.

Section 5: Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd PdII_1 Pd(II) Intermediate Steric Clash Begins OxAdd->PdII_1 TransMet Transmetalation (Rate-Limiting) PdII_1->TransMet PdII_2 Diaryl Pd(II) Complex High Steric Strain TransMet->PdII_2 RedElim Reductive Elimination (Accelerated by Bulky L) PdII_2->RedElim RedElim->Pd0 Regenerated Pd(0) Product 2,4'-Spiro Product RedElim->Product

Catalytic cycle of Pd-catalyzed spiro coupling highlighting sterically strained intermediates.

Troubleshooting Start Low Yield in Spiro Coupling CheckPd Is Pd Black Precipitating? Start->CheckPd YesPd Yes: Catalyst Deactivation CheckPd->YesPd Yes NoPd No: Poor Conversion CheckPd->NoPd No Sol1 Increase Ligand Bulk (e.g., BrettPhos) YesPd->Sol1 Sol2 Increase Temp or Change Base NoPd->Sol2

Troubleshooting decision tree for overcoming low yields in hindered spiro couplings.

References
  • Source: Chemical Reviews (ACS Publications)
  • Source: Chemical Communications (RSC Publishing)
  • Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Spiro-pseudoindoxyl from Spirooxindole by IR Spectroscopy: A Comparative Guide

Introduction and Mechanistic Context Spirooxindoles and spiro-pseudoindoxyls are privileged heterocyclic scaffolds prevalent in natural products and synthetic drug candidates. While they share a spirocyclic core fused to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Spirooxindoles and spiro-pseudoindoxyls are privileged heterocyclic scaffolds prevalent in natural products and synthetic drug candidates. While they share a spirocyclic core fused to an indolic framework, their distinct electronic environments result in divergent pharmacological profiles—such as the potent μ-opioid receptor agonism of mitragynine pseudoindoxyl compared to its oxindole counterparts (1).

For researchers and drug development professionals, rapidly confirming the success of an oxidative rearrangement (e.g., converting an indole/indolenine to a spiro-pseudoindoxyl or spirooxindole) is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive technique to differentiate these two scaffolds. The distinction relies fundamentally on the divergent vibrational mechanics of their carbonyl (C=O) groups.

Structural and Spectroscopic Divergence

To understand the experimental choices in IR analysis, we must first examine the causality behind the vibrational frequencies of these two scaffolds:

  • Spirooxindole (Lactam Core) : The oxindole scaffold features a 5-membered cyclic amide (lactam). While typical acyclic amides exhibit C=O stretches around 1650–1680 cm⁻¹, the ring strain in the 5-membered oxindole ring restricts the delocalization of the nitrogen lone pair into the carbonyl group. This lack of resonance increases the double-bond character (force constant) of the C=O bond, pushing the stretching frequency higher, typically into the 1700–1730 cm⁻¹ range (2).

  • Spiro-pseudoindoxyl (3-Indolone Core) : The pseudoindoxyl scaffold contains a cyclic ketone conjugated with an aromatic ring and adjacent heteroatoms. The extensive conjugation facilitates electron delocalization, which reduces the force constant of the C=O bond. Consequently, the carbonyl stretch undergoes a bathochromic shift (lower frequency), typically appearing in the 1640–1698 cm⁻¹ range (3). For instance, the highly studied mitragynine pseudoindoxyl exhibits a characteristic C=O stretch precisely at 1698 cm⁻¹ (4).

Quantitative Data Comparison

Scaffold TypeFunctional Group CoreTypical C=O Stretch (cm⁻¹)Typical N-H Stretch (cm⁻¹)Structural Causality
Spirooxindole 5-Membered Lactam1700 – 17303160 – 3430Ring strain limits amide resonance, increasing C=O bond order.
Spiro-pseudoindoxyl Conjugated Cyclic Ketone1640 – 16983350 – 3400Extended conjugation lowers the C=O force constant.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Step 1: Instrument Calibration and Validation

  • Turn on the FTIR spectrometer and allow the infrared source to stabilize for at least 30 minutes.

  • Self-Validation: Run a standard polystyrene film test. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to ensure wavelength accuracy before analyzing the unknown spiro compounds.

Step 2: Background Collection

  • Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.

  • Collect a background spectrum (32 scans at 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Causality: Water vapor exhibits sharp rotational-vibrational bands in the 1600–1700 cm⁻¹ region. Failing to subtract this background will obscure the critical carbonyl peaks needed to differentiate the pseudoindoxyl and oxindole cores.

Step 3: Sample Preparation and Measurement

  • Place 1–2 mg of the solid spiro compound directly onto the center of the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Causality: Poor contact reduces the evanescent wave penetration depth, resulting in weak signal-to-noise ratios and artificially broadened peaks.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Spectral Processing and Interpretation

  • Apply ATR correction software to adjust for wavelength-dependent penetration depth.

  • Isolate the 1600–1800 cm⁻¹ region.

  • Decision Matrix : If the primary C=O peak is ≥ 1700 cm⁻¹, the scaffold is indicative of a spirooxindole . If the peak is < 1700 cm⁻¹ (often accompanied by strong conjugated C=C stretches around 1580-1600 cm⁻¹), it indicates a spiro-pseudoindoxyl .

Diagnostic Workflow Diagram

IR_Workflow Start Unknown Spiro Compound (Oxindole vs. Pseudoindoxyl) Prep Sample Preparation (ATR-FTIR or KBr Pellet) Start->Prep Scan FTIR Scanning (4000 - 400 cm⁻¹) Prep->Scan Analyze Analyze Carbonyl (C=O) Stretching Region Scan->Analyze Decision Peak Frequency? Analyze->Decision Oxindole Spirooxindole (Lactam C=O: 1700-1730 cm⁻¹) Decision->Oxindole ≥ 1700 cm⁻¹ Pseudoindoxyl Spiro-pseudoindoxyl (Conjugated Ketone C=O: 1640-1698 cm⁻¹) Decision->Pseudoindoxyl < 1700 cm⁻¹

Caption: Diagnostic workflow for differentiating spirooxindole and spiro-pseudoindoxyl via FTIR.

References

  • Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy Source: ACS Omega URL
  • Title: A Review on Isolation, Characterization, Biosynthesis, Synthesis, Modification, Pharmacological Activities and Toxicology of Mitragynine Source: DergiPark URL
  • Source: PMC (NIH)
  • Source: hartsupporter.

Sources

Comparative

X-Ray Crystallography of Spiro[indole-2,4'-piperidine]-3-one Salts: A Comparative Guide to Crystallization Screening Methodologies

Introduction Spiro[indole-2,4'-piperidine]-3-one derivatives are highly privileged pharmacophores, frequently utilized in the development of ASH1L inhibitors, MDM2 antagonists, and complex natural product syntheses[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro[indole-2,4'-piperidine]-3-one derivatives are highly privileged pharmacophores, frequently utilized in the development of ASH1L inhibitors, MDM2 antagonists, and complex natural product syntheses[1]. The spiro carbon creates a critical stereocenter (e.g., 3R vs. 3S configuration), which fundamentally dictates the bioactivity, target binding affinity, and safety of the resulting molecule[2]. Unambiguously determining this absolute stereochemistry requires high-resolution single-crystal X-ray diffraction (SCXRD).

However, because the basic piperidine ring in the free base exhibits conformational flexibility (rapid chair-to-chair inversion), obtaining well-diffracting single crystals is notoriously difficult. Salt formation at the basic piperidine nitrogen is the gold standard to lock the conformation and establish robust intermolecular hydrogen-bonding networks[3].

This guide objectively compares two primary methodologies for generating these critical crystals: 4 versus the5[5][4].

Mechanistic Causality: Why Salt Formation Drives Diffraction Quality

The piperidine nitrogen in the spiro[indole-2,4'-piperidine]-3-one scaffold typically exhibits a pKa between 8.5 and 9.5. When reacted with an acid where ΔpKa > 3, complete protonation occurs. This protonation serves two mechanistic purposes:

  • Conformational Locking: The electrostatic interaction between the protonated secondary amine and the counter-ion (e.g., chloride, mesylate) restricts the piperidine ring's inversion, trapping it in a single, stable chair conformation.

  • Lattice Packing Efficiency: Counter-ions act as multi-directional hydrogen bond acceptors. This facilitates a dense, highly ordered crystal lattice with minimal solvent void volume, directly translating to higher resolution diffraction data (frequently < 0.84 Å) and reliable Flack parameters for stereochemical assignment.

G FreeBase Flexible Piperidine Free Base Protonation Protonation via Strong Acid (ΔpKa > 3) FreeBase->Protonation Salt Rigidified Salt (e.g., Hydrochloride) Protonation->Salt Locks Chair Conformation Lattice Ordered Crystal Lattice (Strong H-Bonds) Salt->Lattice Reduces Void Volume XRD High-Resolution SCXRD (Absolute Stereochemistry) Lattice->XRD Flack Parameter < 0.1

Mechanistic pathway of spiro-piperidine salt formation enabling high-resolution SCXRD.

Methodology Comparison: HT Sparse-Matrix Kits vs. Rational SSM

Product: High-Throughput (HT) Sparse-Matrix Kits These commercial kits (e.g., 96-well plates) offer a combinatorial approach, testing dozens of counter-ions across various solvent systems simultaneously. They are designed to maximize the probability of finding a crystalline hit through sheer diversity, making them ideal for early-stage discovery when the API's physicochemical profile is largely unknown[4].

Alternative: Rational Saturated Solution Method (SSM) The SSM is a targeted, in-situ approach. It relies on calculating the API's pKa and solubility profile, selecting 5–10 highly probable counter-ions, and carefully controlling supersaturation via anti-solvent addition or slow cooling. This method mimics larger-scale process crystallization[5].

Comparative Data Analysis
ParameterHT Sparse-Matrix KitsRational SSM (In-Situ)
API Consumption High (~100-200 mg per 96-well plate)Low (~20-50 mg for 5-10 targeted acids)
Time to First Hit 1-3 Days (Evaporation driven)3-7 Days (Controlled cooling/diffusion)
Crystal Size/Quality Often microcrystalline; requires optimizationLarger, single crystals suitable for SCXRD
Polymorph Diversity High (Explores kinetic and thermodynamic forms)Moderate (Biased towards thermodynamic forms)
Process Scalability Low (Solvent mixtures often non-scalable)High (Uses process-friendly solvents)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every crystallization attempt must be treated as a self-validating system. A visual "crystal" is not inherently a successful salt; it could be the unreacted free base, the pure acid, or a pseudo-polymorph.

Protocol 1: HT Sparse-Matrix Screening
  • Preparation: Dissolve 100 mg of spiro[indole-2,4'-piperidine]-3-one free base in 10 mL of a universal solvent mixture (e.g., 1:1 THF/Methanol) to create a 10 mg/mL stock.

  • Dispensing: Aliquot 100 µL of the stock into each well of a 96-well sparse-matrix plate containing pre-dispensed acids (1.1 molar equivalents).

  • Crystallization: Seal the plate with a breathable film to allow slow evaporation at standard ambient temperature and pressure (SATP) for 48-72 hours.

  • Self-Validation (Birefringence): Examine the wells under a polarized light microscope. Only birefringent solids (indicating anisotropic crystal lattices) are selected.

  • Confirmation: Harvest the birefringent solids and perform X-Ray Powder Diffraction (XRPD). Compare the diffractogram against the free base. A novel peak pattern confirms salt formation.

Protocol 2: Rational Saturated Solution Method (SSM)
  • Acid Selection: Based on the piperidine pKa (~9.0), select 5 acids with pKa < 6.0 (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid, maleic acid, and tartaric acid).

  • Supersaturation: Suspend 10 mg of the API in 1 mL of isopropyl alcohol (IPA). Heat to 60°C until fully dissolved (saturated).

  • Salt Formation: Add 1.1 equivalents of the selected acid dropwise while stirring to induce proton transfer.

  • Controlled Growth: Cool the solution at a rigid rate of 0.1°C/min to 5°C. If no crystals form, slowly diffuse an anti-solvent (e.g., n-heptane) into the solution via vapor diffusion.

  • Self-Validation (SCXRD): Mount a single, well-defined crystal on a goniometer. Solve the structure to confirm the presence of the counter-ion in the asymmetric unit and determine the absolute configuration of the spiro center.

G cluster_HT High-Throughput Sparse-Matrix Kit cluster_Rat Rational Saturated Solution Method API Spiro[indole-2,4'-piperidine]-3-one Free Base HT_Screen 96-Well Plate (Diverse Counter-ions) API->HT_Screen Rat_Screen Targeted Acid Selection (pKa driven) API->Rat_Screen HT_Evap Evaporation / Cooling HT_Screen->HT_Evap Birefringence Optical Microscopy (Birefringence Check) HT_Evap->Birefringence Rat_Cryst Controlled Anti-solvent Addition Rat_Screen->Rat_Cryst Rat_Cryst->Birefringence XRPD XRPD Validation (Crystallinity & Polymorphism) Birefringence->XRPD SCXRD Single-Crystal X-ray Diffraction (Stereochemistry & Packing) XRPD->SCXRD

Workflow comparing HT Sparse-Matrix Kits vs. Rational Salt Screening for spiro-piperidines.

Conclusion & Recommendations

For drug development professionals working with spiro[indole-2,4'-piperidine]-3-one scaffolds, the choice between HT Kits and Rational SSM depends heavily on the project phase. HT Sparse-Matrix Kits are superior during early discovery when rapid identification of any crystalline salt is needed to improve preliminary solubility assays.

However, for definitive structural elucidation via SCXRD and seamless technical transfer to process chemistry, the Rational SSM is the superior alternative. It yields higher-quality single crystals by prioritizing controlled thermodynamic growth over rapid kinetic precipitation, ensuring accurate determination of the critical 3R/3S spiro stereocenter required for advanced drug design.

References

  • Source: PubMed Central (nih.gov)
  • Source: PubMed Central (nih.gov)
  • Source: New Journal of Chemistry (rsc.org)
  • Title: An evaluation of salt screening methodologies Source: ResearchGate URL
  • Title: Salt Screening Source: Improved Pharma URL

Sources

Validation

High-Resolution Mass Spectrometry Platforms for Spiro-Indoxyl Fragmentation: Q-TOF vs. Orbitrap

Executive Summary Spiro-indoxyls, encompassing spirooxindoles and spiroindolones, represent a highly privileged chemical scaffold in drug discovery. They feature prominently in novel antimalarial agents like cipargamin (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-indoxyls, encompassing spirooxindoles and spiroindolones, represent a highly privileged chemical scaffold in drug discovery. They feature prominently in novel antimalarial agents like cipargamin (KAE609) and complex plant natural products like uncarines. Accurate structural elucidation of these compounds and their metabolites relies heavily on tandem mass spectrometry (MS/MS). This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap high-resolution mass spectrometry (HRMS) platforms in mapping the unique fragmentation pathways of spiro-indoxyls, providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Spiro-Indoxyl Fragmentation Paradigm

Spiro-indoxyls are characterized by a unique spiro fusion of an oxindole core with a cycloalkyl or pyrrolidine moiety, creating a highly strained quaternary stereocenter at the spiro junction 1. When subjected to electrospray ionization (ESI) and subsequent tandem mass spectrometry, their fragmentation is fundamentally dictated by this structural rigidity.

  • Low-Energy Dissociation (Lactam Cleavage): Under low-energy Collision-Induced Dissociation (CID), the primary and most energetically favored pathway is the cleavage of the lactam N–C=O bond. This results in a characteristic neutral loss of carbon monoxide (CO, -28 Da), serving as a primary diagnostic marker for the spirooxindole scaffold 2.

  • High-Energy Dissociation (Spiro Cleavage): As collision energy increases, the activation barrier for the rigid spiro junction is overcome. This leads to deep skeletal cleavage of the C–NH and N–CH3 bonds, yielding diagnostic indolium-related product ions 2. For example, the antimalarial spiroindolone cipargamin exhibits a highly specific, high-energy mass transition from a precursor m/z 390.2 to a product ion m/z 347.1 [[3]](). This deep skeletal cleavage is routinely utilized for precise pharmacokinetic quantification because it bypasses the generic CO loss to provide a unique molecular fingerprint.

G Precursor Spiro-Indoxyl Precursor [M+H]+ CID CID (Q-TOF) Low Collision Energy Precursor->CID Ion Routing HCD HCD (Orbitrap) High Energy Dissociation Precursor->HCD Ion Routing LossCO Primary Fragment Neutral Loss of CO (-28 Da) CID->LossCO Lactam Cleavage SpiroCleavage Deep Skeletal Cleavage Spiro Junction Opening HCD->SpiroCleavage Overcomes Activation Energy Indolium Indolium Ion Species Diagnostic Core LossCO->Indolium Secondary MS/MS Metabolite Metabolite Identification Precise Mass Mapping SpiroCleavage->Metabolite High-Res Mapping

MS/MS fragmentation logic for spiro-indoxyls comparing CID and HCD pathways.

Platform Comparison: Q-TOF vs. Orbitrap HRMS

To accurately map these pathways, researchers must select the appropriate HRMS platform. The choice between Q-TOF and Orbitrap technologies directly impacts the type of structural data acquired.

Ultra-High Resolution Q-TOF (e.g., Bruker Impact II)

Q-TOF platforms excel in acquisition speed and utilize trap-type Collision-Induced Dissociation (CID). By employing a stepping collision energy model (e.g., 30-45 eV), Q-TOF systems provide broad-spectrum fragmentation [[1]]().

  • Advantage: Ideal for high-throughput, untargeted profiling of complex plant extracts, such as identifying uncarine epimers in in planta biosynthesis studies where fast cycle times are required to map co-eluting isomers 1.

Orbitrap HRMS (e.g., Thermo Q-Exactive)

Orbitrap platforms offer superior mass resolving power (routinely >35,000 FWHM, up to 140,000+) and utilize Higher-energy C-trap Dissociation (HCD) 4. HCD provides a higher energy transfer compared to standard CID, driving the fragmentation past the initial CO loss to produce rich, low-mass fragment ions.

  • Advantage: Critical for pinpointing exact sites of metabolic biotransformation, such as distinguishing simple hydroxylation from complex CYP3A4-catalyzed oxidation and ring expansion in spiroindolone drug candidates 3.

Quantitative Performance Comparison
FeatureUltra-High Resolution Q-TOFOrbitrap HRMS
Primary Fragmentation Collision-Induced Dissociation (CID)Higher-energy C-trap Dissociation (HCD)
Mass Resolving Power ~40,000 - 80,000 FWHMUp to 140,000+ FWHM
Typical Mass Accuracy < 2 ppm< 1-2 ppm
Spiro-Indoxyl Cleavage Favors lactam N-C=O cleavage (-28 Da)Favors deep spiro junction cleavage
Optimal Application High-throughput plant extract profilingComplex metabolite biotransformation mapping
Example Transition Uncarine epimerization profilingCipargamin m/z 390.2 → 347.1

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

This protocol establishes a self-validating workflow for analyzing spirooxindole alkaloids or synthetic spiroindolones using a Q-TOF platform 5.

Step 1: System Calibration & Suitability Calibrate the mass spectrometer at the beginning of the analytical run using a sodium formate-isopropanol solution delivered via direct source infusion (flow rate: 0.3 μL/min) 1.

  • Causality: Ensures mass accuracy remains < 2 ppm, which is mathematically required to distinguish isobaric spiro-indoxyl epimers from background matrix interference.

Step 2: Chromatographic Separation Utilize a reverse-phase C18 column (e.g., Waters XBridge BEH C18, 100 x 3.0 mm, 2.5 µm) maintained at 40 °C.

  • Mobile Phase A: Water + 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-2 min), ramp to 30% B (5-15 min), ramp to 95% B (15-18 min), and re-equilibrate at 5% B 5. Flow rate: 0.3 mL/min.

Step 3: ESI+ Ionization Parameters Configure the source for positive electrospray ionization (ESI+): Capillary voltage at 4500 V, end plate offset at 500 V, nebulizer pressure at 2 bar, and drying gas (nitrogen) at 220 °C with a 10 L/min flow rate [[5]]().

Step 4: Data-Dependent MS/MS Acquisition Trigger fragmentation on precursor ions exceeding an absolute threshold of 400 counts. Deploy collision energy in a stepping option model (e.g., 30-45 eV) 1.

  • Causality: Spiro-indoxyls require varying activation energies. A stepped collision energy ensures that a single composite MS/MS spectrum captures both the low-energy oxindole lactam cleavage and the high-energy spiro-junction dissociation.

Step 5: Self-Validation & Quality Control Examine the resulting MS/MS spectra for the diagnostic [M+H-28]+ product ion.

  • Validation Logic: The loss of carbon monoxide (-28 Da) is the universal signature of the spirooxindole core 2. If this ion is absent, the collision energy is either excessively high (causing complete precursor depletion) or the analyte lacks an intact lactam ring, instantly flagging a false positive or degraded sample.

References

  • Title: Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering Source: bioRxiv URL
  • Title: Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors Source: PMC URL
  • Title: KAE609 (Cipargamin)
  • Title: Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering (Protocol Details)
  • Title: Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action Source: PMC URL

Sources

Comparative

Introduction: The Enigmatic Spiro Quaternary Carbon of Indole Alkaloids

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Spiro Quaternary Carbons at the Indole C2 Position Spirocyclic indoles, particularly spirooxindoles, represent a privileged scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Spiro Quaternary Carbons at the Indole C2 Position

Spirocyclic indoles, particularly spirooxindoles, represent a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1][2][3] The defining feature of these molecules is a spiro quaternary carbon at the C2 position (often referred to as C3 in the related spirooxindole nomenclature), which joins the indole core to another cyclic system. The characterization of this stereocenter is crucial for confirming structure and stereochemistry. While X-ray crystallography provides definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for structural elucidation in solution.

However, the spiro quaternary carbon presents a unique challenge in ¹³C NMR spectroscopy. Lacking any attached protons, its signal is typically weak due to a long spin-lattice relaxation time (T₁) and the absence of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling.[4][5] Its chemical shift (δ) is highly sensitive to its electronic and steric environment, making it a valuable diagnostic marker once understood.

This guide provides a comparative analysis of the ¹³C NMR chemical shifts for this spiro carbon, synthesizes the key factors influencing its resonance, and presents a validated protocol for acquiring high-quality spectral data for these complex molecules.

Core Concepts: What Governs the Spiro Carbon's Chemical Shift?

The chemical shift of a given carbon nucleus is determined by the local magnetic field it experiences, which is a sum of the external applied magnetic field and induced fields from the surrounding electron density. Several key factors modulate this local field for the C2 spiro quaternary carbon.

C2_Spiro C2 Spiro Quaternary Carbon (δ ≈ 45-75 ppm) Hybrid sp³ Hybridization (Fundamental Shift) Hybrid->C2_Spiro Electro Electronegativity of Attached Heteroatoms (N, O) Electro->C2_Spiro Subst Substituent Effects (Inductive & Resonance) Subst->C2_Spiro Strain Spiro-Ring Strain & Conformation Strain->C2_Spiro Solvent Solvent Effects (Polarity & H-Bonding) Solvent->C2_Spiro

Figure 1: Key factors influencing the ¹³C NMR chemical shift of the C2 spiro quaternary carbon.

  • Hybridization: The sp³ hybridization of the quaternary carbon is the primary determinant, placing its signal in the broad aliphatic region, generally between 45 and 75 ppm.[6]

  • Electronegativity: Electronegative atoms attached to the spiro ring system or the indole nitrogen significantly deshield the spiro carbon, shifting its resonance downfield (to a higher ppm value).[7] For instance, the presence of an oxygen or nitrogen atom in the spiro-fused ring often results in a downfield shift compared to an all-carbon ring.

  • Substituent Effects: Electron-withdrawing groups on the indole aromatic ring can subtly deshield the spiro carbon. Conversely, electron-donating groups may cause a slight upfield shift. These effects are transmitted through the sigma framework and are generally less pronounced than direct electronegativity effects.

  • Ring Strain and Steric Effects: The size and conformation of the spiro-fused ring play a crucial role. Increased ring strain, such as in a spiro-cyclopropane or -azetidine ring, can lead to complex changes in hybridization and electron density, often resulting in an upfield shift. Steric compression from bulky substituents can also cause downfield or upfield shifts depending on the specific geometry.

Comparative Data of C2 Spiro Quaternary Carbon Chemical Shifts

The following table compiles ¹³C NMR data for the spiro quaternary carbon from various spirooxindole derivatives, which serve as excellent models for C2-spirocyclic indoles. The data illustrates the range of chemical shifts and the influence of the local chemical environment.

Compound ClassKey SubstituentsSolventSpiro Carbon (C3) δ (ppm)Reference
Spiro[indoline-3,3'-pyrrolizine]2'-Benzoyl, 5-CH₃ on indoleDMSO-d₆72.1[8]
Spiro[indoline-3,3'-pyrrolizine]2'-Benzoyl, 1-benzyl, 5,7-dichloro on indoleDMSO-d₆71.0[8]
Spiro[indoline-3,3'-pyrrolizine]2'-Benzoyl, unsubstituted indoleDMSO-d₆71.8[8]
Spiro[indoline-3,2'-pyrrolidine]1'-mesityl, 4'-(4-fluorophenyl)CDCl₃74.65[9]
Spiro[indoline-3,3'-pyrrolizidine]1'-mesityl, 5'-(4-fluorophenyl)CDCl₃74.52[9]
Spirooxindole-lactoneFused lactone ring with phenyl substituentsCDCl₃54.7[10]
Spirooxindole-lactoneFused lactone ring, allyl group on NCDCl₃54.2[10]

Analysis of Trends: As observed in the data, the chemical shift for the spiro quaternary carbon in these heterocyclic systems typically falls within the 70-75 ppm range when fused to a five-membered nitrogen-containing ring like pyrrolizidine or pyrrolidine.[8][9] The presence of bulky and electronically diverse groups, such as benzoyl and substituted phenyl rings, causes minor variations within this range. In contrast, when the spiro carbon is part of a lactone ring system, its chemical shift is observed significantly more upfield, around 54-55 ppm .[10] This upfield shift can be attributed to the different electronic environment imposed by the lactone functionality compared to the pyrrolidine ring systems.

Validated Experimental Protocol for Acquiring ¹³C NMR Spectra

Acquiring a high-quality, interpretable ¹³C NMR spectrum for a spirocyclic indole, especially for identifying the weak quaternary carbon signal, requires careful optimization of experimental parameters.

Figure 2: Standardized workflow for the ¹³C NMR analysis of spirocyclic indoles.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: A relatively high concentration is required to detect the naturally low-abundance ¹³C isotope, especially for the weakly responding quaternary carbon.

    • Protocol: Accurately weigh 15-25 mg of the purified spirocyclic compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent choice is consistent with the literature for comparative purposes.[11] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Rationale: A well-shimmed magnetic field is essential for achieving the high resolution needed to distinguish closely spaced signals.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Use tetramethylsilane (TMS) as the internal standard to reference the chemical shift scale to 0.00 ppm.[6]

  • ¹³C NMR Data Acquisition:

    • Rationale: Standard ¹³C NMR experiments often use short relaxation delays to save time, which can suppress or completely eliminate signals from quaternary carbons. Increasing the delay allows for full relaxation of these nuclei between pulses, leading to a quantifiable signal.

    • Protocol:

      • Pulse Program: Use a standard one-pulse (zgpg) sequence with broadband proton decoupling. For more quantitative results, an inverse-gated decoupling sequence can be used to suppress the NOE, although this will further reduce the signal-to-noise ratio.

      • Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to cover the entire range of organic carbon signals.

      • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): This is the most critical parameter. Set D1 to 5-10 seconds.

      • Number of Scans (NS): Accumulate a large number of scans (e.g., 1024 to 4096 or more) to achieve an adequate signal-to-noise ratio for the quaternary carbon.

  • Spectral Processing and Analysis:

    • Rationale: Appropriate processing enhances signal visibility and aids in accurate peak picking.

    • Protocol: Apply Fourier transformation to the Free Induction Decay (FID). Apply an exponential multiplication with a line-broadening factor (LB) of 0.5-1.0 Hz to improve the signal-to-noise ratio. Carefully phase and baseline correct the resulting spectrum. The spiro quaternary carbon signal should appear as a weak, sharp singlet in the region predicted by the comparative data.

  • Confirmation with DEPT:

    • Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish carbons based on the number of attached protons.

    • Protocol: Acquire DEPT-135 and DEPT-90 spectra. The spiro quaternary carbon signal will be absent in all DEPT spectra, confirming its identity.[7]

Conclusion

The ¹³C NMR chemical shift of the C2 spiro quaternary carbon in indole derivatives is a sensitive and informative parameter for structural elucidation. While typically found in the 45-75 ppm range, its precise location is dictated by a combination of hybridization, substituent electronics, and steric factors imposed by the spiro-fused ring system. By employing optimized acquisition protocols with extended relaxation delays and confirming the assignment with DEPT experiments, researchers can reliably identify this crucial signal, providing invaluable insight into the structure of these medicinally significant molecules.

References

  • 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. (n.d.).
  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer A. ACS Publications. (2022, September 15).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.).
  • Cao, Z., Hu, F., Chu, Y., Pei, J., & Hui, X.-P. (n.d.). NHC-Catalyzed Stereoselective Synthesis of Spirooxindole Lactones by in situ Generated Oxindole-embedded o-Quinone Methides and Aldehydes.
  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. (2025, February 1).
  • 13C NMR Chemical Shifts Guide. Scribd. (n.d.).
  • C NMR Spectroscopy. (n.d.).
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Semantic Scholar.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. (n.d.).
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC. (2025, May 19).
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024, March 19).
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). (2021, January 6).
  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. (n.d.).
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. (2023, January 7).
  • 13 Carbon NMR. (n.d.).
  • 13C NMR Chemical Shift. Oregon State University. (2022, March 9).

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Spiro-configuration using NOESY Experiments

In the intricate world of drug discovery and natural product synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and t...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and natural product synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy. Among the diverse and challenging structural motifs, spirocyclic systems present a unique stereochemical puzzle.[1][2] Their inherent three-dimensionality and potential for axial chirality often render traditional 1D NMR techniques insufficient for unambiguous structural assignment.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Nuclear Overhauser Effect Spectroscopy (NOESY) as a powerful tool for the validation of spiro-configuration. We will delve into the theoretical underpinnings, provide a practical experimental framework, and objectively compare NOESY with alternative methodologies, supported by experimental insights.

The Challenge of Spirocyclic Stereochemistry

Spiro compounds, characterized by two rings connected through a single common atom, can exhibit axial chirality even in the absence of traditional stereogenic centers.[1][2][3] This arises from the restricted rotation around the spiro-carbon, leading to non-superimposable mirror images.[2] The subtle differences in the spatial arrangement of substituents on the two rings can be notoriously difficult to discern from standard spectroscopic data like coupling constants in 1D ¹H NMR spectra.[1] This ambiguity necessitates the use of more sophisticated techniques that can probe the through-space proximity of atoms.

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between two nuclei that are close in space (typically < 5 Å), irrespective of the number of bonds separating them.[4][5][6][7] This "through-space" correlation is the cornerstone of the NOESY experiment and provides invaluable information about the relative stereochemistry and conformation of a molecule.[8][9][10]

Theoretical Underpinnings of NOESY

The NOESY experiment is a 2D NMR technique that maps these through-space interactions.[4] The resulting spectrum displays diagonal peaks, which represent the conventional 1D ¹H NMR spectrum, and cross-peaks, which indicate that the corresponding protons are in close spatial proximity.[7][11][12] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶), making it a highly sensitive measure of internuclear distance.[11][13]

A Comparative Analysis: NOESY vs. Other Techniques

While NOESY is a potent tool, it is essential to understand its place within the broader analytical landscape for stereochemical determination.

Technique Principle Advantages Limitations
NOESY/ROESY Through-space ¹H-¹H correlationsSolution-state analysis, applicable to a wide range of molecules, non-destructive.[1][8]Ambiguous results for molecules of intermediate size (NOE may be close to zero), requires careful data interpretation.[11] ROESY can be an alternative in such cases.[1]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides definitive, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain; solid-state structure may not represent the solution-state conformation.
Computational Chemistry Theoretical modeling of molecular structures and propertiesCan predict stable conformers and calculate NMR parameters to compare with experimental data.[14][15][16]Accuracy is dependent on the level of theory and basis set used; requires experimental validation.
Residual Dipolar Couplings (RDCs) Measurement of dipolar couplings in a partially oriented mediumProvides long-range structural information and can be used for molecules where NOEs are ambiguous.[17]Requires the use of an alignment medium, which can be challenging.

Experimental Workflow: From Sample to Structure

The successful application of NOESY for spiro-configuration validation hinges on a meticulously executed experimental protocol and careful data interpretation.

Diagram: NOESY Experimental Workflow

NOESY_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation & Validation Sample High Purity Sample (>95%) Solvent Degassed Deuterated Solvent Sample->Solvent Dissolution Acquire_1D 1. Acquire ¹H NMR Solvent->Acquire_1D Setup_NOESY 2. Set up 2D NOESY Parameters Acquire_1D->Setup_NOESY Determine Spectral Width Acquire_2D 3. Acquire NOESY Data Setup_NOESY->Acquire_2D Process_Data 1. Fourier Transform & Phasing Acquire_2D->Process_Data Analyze_Spectrum 2. Identify Cross-Peaks Process_Data->Analyze_Spectrum Correlate_Peaks 1. Correlate Cross-Peaks to Structure Analyze_Spectrum->Correlate_Peaks Determine_Stereochem 2. Determine Relative Stereochemistry Correlate_Peaks->Determine_Stereochem NOESY_Interpretation cluster_A Diastereomer A cluster_B Diastereomer B A_Ha Hₐ A_Hx Hₓ A_Ha->A_Hx  NOE A_Hy Hᵧ B_Ha Hₐ B_Hy Hᵧ B_Ha->B_Hy  NOE B_Hx Hₓ

Sources

Comparative

Bioassay Validation of Spiro[indole-2,4'-piperidine] Opioid Activity: A Comparative Performance Guide

Mechanistic Rationale: The Spirocyclic Pharmacophore The spiro[indole-2,4'-piperidine] scaffold—and its closely related spiro[indoline-3,4'-piperidine] derivatives—represents a privileged structural motif in modern neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Spirocyclic Pharmacophore

The spiro[indole-2,4'-piperidine] scaffold—and its closely related spiro[indoline-3,4'-piperidine] derivatives—represents a privileged structural motif in modern neuropharmacology, specifically engineered to target the Nociceptin/Orphanin FQ (NOP/ORL-1) and mu-opioid (MOR) receptors[1].

Unlike traditional morphinans or highly flexible fentanyl analogs, the spirocyclic core imposes strict conformational rigidity. This structural pre-organization locks the piperidine ring in a geometry that optimally projects its basic nitrogen toward the conserved aspartate residue (Asp147 in MOR, Asp130 in ORL-1) within the transmembrane binding pocket[2]. By modifying the substituents on the indole/indoline nitrogen and the piperidine ring, drug developers can finely tune the ligand's selectivity profile, shifting it from a pan-opioid agonist to a highly selective ORL-1 antagonist or a G-protein biased MOR agonist[1].

This guide provides a comprehensive framework for validating the opioid activity of spiro[indole-2,4'-piperidine] analogs, objectively comparing their performance against established reference standards.

Comparative Bioassay Performance

To objectively evaluate a novel spiro[indole-2,4'-piperidine] ligand, its pharmacological profile must be benchmarked across three critical dimensions: Receptor Affinity (


), G-protein Efficacy (

), and Functional Selectivity (Bias Factor).

The table below compares a representative high-affinity spiro[indole-2,4'-piperidine] derivative against standard reference opioids, including Morphine (MOR standard), Nociceptin (Endogenous ORL-1 standard), and Ro 64-6198 (a well-characterized synthetic spirocyclic ORL-1 agonist)[3][4].

Table 1: Quantitative Pharmacological Comparison of Opioid Ligands
CompoundPrimary TargetAffinity (

, nM)
Efficacy (

, nM)
Emax (% of Standard)β-Arrestin Bias
Morphine MOR1.1 (MOR)15.0 (GTPγS)100% (MOR)High
Nociceptin ORL-10.09 (ORL-1)1.5 (GTPγS)100% (ORL-1)High
Ro 64-6198 ORL-10.38 (ORL-1)38.9 (GTPγS)95% (ORL-1)Moderate
Spiro[indole-2,4'-piperidine] ORL-1 / MOR2.5 (ORL-1)12.4 (GTPγS)88% (Partial)Low (G-Protein Biased)

Note: Data for Ro 64-6198 demonstrates >100-fold selectivity for ORL-1 over other opioid receptors[4]. Spiro[indole-2,4'-piperidine] derivatives often exhibit partial agonism, which is a highly sought-after trait for widening the therapeutic window.

Step-by-Step Bioassay Validation Protocols

To ensure self-validating and reproducible data, the following protocols detail the causality behind each experimental choice.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Quantify the orthosteric binding affinity (


) of the spirocyclic compound at MOR and ORL-1 receptors.
Causality:  Using highly specific radioligands ([³H]DAMGO for MOR; [³H]Nociceptin for ORL-1) ensures that the displacement curve accurately reflects orthosteric competition. The addition of Bovine Serum Albumin (BSA) is critical for spirocyclic compounds, as their lipophilicity often leads to non-specific binding to assay plasticware.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR or ORL-1. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 15–20 µg of membrane protein, 1 nM [³H]DAMGO (or 0.1 nM [³H]Nociceptin), and varying concentrations of the spiro[indole-2,4'-piperidine] test compound (10⁻¹¹ to 10⁻⁵ M).

  • Buffer Optimization: For ORL-1 assays, supplement the Tris-HCl buffer with 1 mg/mL BSA to prevent non-specific lipophilic adherence.

  • Incubation & Filtration: Incubate the mixture for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: Measure Gαi/o protein activation to determine functional efficacy (


) and intrinsic activity (

). Causality: Downstream assays (like cAMP accumulation) are subject to massive signal amplification, which can mask partial agonism. The [³⁵S]GTPγS assay measures the primary, unamplified event of GPCR activation[5]. Excess GDP is added to force G-proteins into an inactive state, maximizing the signal-to-noise ratio when the agonist stimulates [³⁵S]GTPγS incorporation.

Step-by-Step Methodology:

  • Reaction Mixture: Resuspend CHO-MOR or CHO-ORL-1 membranes (10–15 µg) in Buffer A (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • GDP Loading: Add 10 µM GDP to the mixture and incubate for 10 minutes at room temperature to suppress basal G-protein activity.

  • Agonist Stimulation: Add 0.05 nM [³⁵S]GTPγS and the spirocyclic test compound at various concentrations.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Termination: Filter rapidly through GF/B filters, wash with ice-cold Buffer A, and quantify via liquid scintillation counting. Normalize data against basal binding (0%) and a reference full agonist (100%).

Protocol 3: β-Arrestin-2 Recruitment Assay (BRET/EFC)

Objective: Evaluate functional selectivity to predict the compound's side-effect profile. Causality: Traditional opioids recruit β-arrestin-2, triggering receptor internalization and downstream pathways linked to respiratory depression and tolerance. Validating that a spiro[indole-2,4'-piperidine] compound is "G-protein biased" (exhibiting low β-arrestin recruitment) is the gold standard in modern analgesic development.

Step-by-Step Methodology:

  • Cell Plating: Plate U2OS cells co-expressing the target receptor (MOR/ORL-1) and β-arrestin-2 tagged with complementary enzyme fragments (e.g., PathHunter EFC system) in 384-well plates.

  • Starvation: Incubate overnight in Opti-MEM containing 1% FBS to reduce basal arrestin activity.

  • Compound Treatment: Treat cells with the spirocyclic compound for 90 minutes at 37°C.

  • Detection: Add the chemiluminescent detection reagent. The complementation of the enzyme fragments (driven by arrestin binding to the receptor) generates a luminescent signal.

  • Analysis: Calculate the bias factor by comparing the ratio of G-protein efficacy ([³⁵S]GTPγS) to β-arrestin efficacy against a standard reference (e.g., DAMGO or Nociceptin).

Signaling Pathway & Workflow Visualization

The following diagram maps the bifurcated signaling pathways evaluated during the bioassay validation of spirocyclic opioids.

OpioidSignaling Ligand Spiro[indole-2,4'-piperidine] Agonist Receptor MOR / ORL-1 Receptor Ligand->Receptor High Affinity Binding (Ki) GProtein Gαi/o Activation ([35S]GTPγS Assay) Receptor->GProtein G-Protein Bias (Therapeutic Pathway) BetaArrestin β-Arrestin-2 Recruitment (BRET/EFC Assay) Receptor->BetaArrestin Arrestin Pathway (Off-Target) Analgesia cAMP Inhibition (Analgesia) GProtein->Analgesia Effector Mechanism SideEffects Receptor Internalization (Tolerance/Side Effects) BetaArrestin->SideEffects Desensitization

Fig 1. Bioassay workflow mapping G-protein biased signaling of spirocyclic opioid agonists.

References

  • Bignan, G. C., et al. "Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor." Bioorganic & Medicinal Chemistry Letters (2005). 1

  • Harrison, C., & Traynor, J. R. "Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors." British Journal of Pharmacology (2003). 5

  • Kuzmin, A., et al. "The nociceptin/orphanin FQ receptor agonist Ro 64-6198 reduces alcohol self-administration and prevents relapse-like alcohol drinking." Neuropsychopharmacology (2007). 3

  • Rizzi, A., et al. "Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain." MDPI (2022). 2

  • Sigma-Aldrich Product Specification. "RO 64-6198 | SML1936-5MG." Scientific Laboratory Supplies. 4

Sources

Validation

Structural Rationale: The Spirocyclic Advantage in Peptidomimetic Design

Title: Structural and Pharmacodynamic Evaluation of the Spiro[indoline-3,4'-piperidine] Scaffold: A Comparative Guide to GHSR1a Agonists In the landscape of growth hormone secretagogue receptor 1a (GHSR1a) agonists, the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Pharmacodynamic Evaluation of the Spiro[indoline-3,4'-piperidine] Scaffold: A Comparative Guide to GHSR1a Agonists

In the landscape of growth hormone secretagogue receptor 1a (GHSR1a) agonists, the transition from endogenous peptides to orally bioavailable small molecules represents a masterclass in rational drug design. Endogenous ghrelin, a 28-amino acid peptide, relies on a critical octanoylated serine at position 3 for receptor activation[1]. However, its peptidic nature results in rapid proteolytic cleavage and negligible oral bioavailability, rendering it unsuitable for long-term therapeutic or in vivo research applications.

The development of MK-677 (Ibutamoren) introduced the spiro[indoline-3,4'-piperidine] scaffold as a privileged chemotype. From a structural-activity relationship (SAR) perspective, this rigid spirocyclic core was specifically engineered to mimic the N-terminal Gly-Ser-O-(n-octanoyl)-L-Ser-Phe active segment of ghrelin[2]. By replacing the flexible phenylalanine (Phe) residue with the spiro[indoline-3,4'-piperidine] moiety, the scaffold restricts conformational degrees of freedom. This locks the basic piperidine nitrogen and the aromatic indoline ring into an optimal spatial vector, perfectly aligning with the hydrophobic pocket and key aspartate residues of the GHSR1a binding site. The result is a non-peptidic molecule that retains high functional potency while achieving exceptional metabolic stability and oral bioavailability[3].

Comparative Pharmacodynamics: Scaffold Benchmarking

To objectively assess the spiro[indoline-3,4'-piperidine] scaffold, we must benchmark it against other leading GHSR1a agonist chemotypes, including pyrazolinone-piperidines (Capromorelin), hydrazino-piperidines (Anamorelin), and pseudopeptides (Macimorelin).

The table below synthesizes quantitative binding affinity (


) and functional potency (

) data across these distinct structural classes.

Table 1: Pharmacodynamic Comparison of GHSR1a Agonist Scaffolds

CompoundPrimary Scaffold / ChemotypeTargetBinding Affinity (

)
Functional Potency (

)
Oral Bioavailability
MK-677 Spiro[indoline-3,4'-piperidine]GHSR1a~7.24 nM[3]1.3 nM[3]High
Capromorelin Pyrazolinone-piperidineGHSR1a7.0 nM[4]~1.5 nMHigh
Anamorelin Hydrazino-piperidineGHSR1a~0.7 nM0.74 nM[4]High
Macimorelin Pseudopeptide (gem-diamino)GHSR1a~0.5 nM~2.0 nMModerate-High
Ghrelin Octanoylated PeptideGHSR1a~0.3 nM~0.5 nMPoor (IV only)

Data Interpretation: While Anamorelin exhibits sub-nanomolar binding affinity, the spiro[indoline-3,4'-piperidine] scaffold of MK-677 demonstrates an exceptional translation from binding to functional activation (


 of 7.24 nM yielding an 

of 1.3 nM). This tight coupling indicates highly efficient receptor state stabilization.

Mechanistic Pathway: GHSR1a Activation

GHSR1a is a classic G-protein coupled receptor (GPCR) that primarily couples to the


 alpha subunit. Understanding this pathway is critical for selecting the correct downstream functional assays.

GHSR_Signaling MK677 MK-677 (Spiro-piperidine Scaffold) GHSR GHSR1a Receptor (GPCR) MK677->GHSR High-Affinity Binding Gq Gq/11 Alpha Subunit GHSR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 & DAG Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Calcium Release Response Growth Hormone Secretion Ca2->Response Exocytosis Trigger

Fig 1: GHSR1a Gq/11-coupled signaling pathway activated by the spiro-piperidine scaffold.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented in Table 1 must be reproducible. Below are the self-validating protocols utilized to determine the binding and functional metrics of the spiro[indoline-3,4'-piperidine] scaffold.

Radioligand Displacement Assay (Determination of )

Causality & Rationale: To determine the true affinity of the spiro-piperidine scaffold without the confounding variable of receptor reserve (which affects


), a competitive radioligand binding assay is required. We utilize 

-ghrelin as the hot ligand against HEK-293 cell membranes stably expressing hGHSR1a.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK-293/hGHSR1a cells in ice-cold assay buffer (25 mM HEPES, 5 mM

    
    , 2.5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM

    
    -ghrelin, and varying concentrations of MK-677 (
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate at room temperature for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter.

  • Data Analysis: Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Mechanism: Nonspecific binding (NSB) is determined in parallel using a 1000-fold excess (


) of unlabeled endogenous ghrelin. A Z'-factor > 0.5 must be achieved across control plates to validate the assay's dynamic range before any 

values are accepted.
FLIPR Intracellular Calcium Mobilization Assay (Determination of )

Causality & Rationale: Because GHSR1a is


-coupled, receptor activation directly triggers Phospholipase C (PLC), leading to 

generation and subsequent calcium release from the endoplasmic reticulum[2]. Measuring this transient calcium spike using a Fluorometric Imaging Plate Reader (FLIPR) provides a real-time, highly sensitive functional readout of the scaffold's agonism.

FLIPR_Workflow S1 1. Cell Seeding HEK-293 hGHSR1a S2 2. Dye Loading Fluo-4 AM Incubation S1->S2 S3 3. Ligand Addition Automated Injection S2->S3 S4 4. Kinetic Readout Ex 488nm / Em 525nm S3->S4 S5 5. Data Analysis EC50 Calculation S4->S5

Fig 2: Step-by-step FLIPR calcium mobilization assay workflow for functional potency.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK-293/hGHSR1a cells at 30,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of calcium-sensitive dye (Fluo-4 AM, 2 µM) dissolved in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 mins at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of MK-677 and comparator compounds (e.g., Capromorelin) in a separate compound plate.

  • Kinetic Readout: Transfer plates to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Injection & Measurement: The instrument automatically injects the compounds. Record the resulting fluorescence spike continuously for 3 minutes.

Self-Validation Mechanism: The 10-second baseline read establishes a well-by-well background subtraction. Furthermore, a saturating concentration of endogenous ghrelin (


) is used on every plate as the 

(100%) reference. The calculated

of the spiro-piperidine scaffold is strictly normalized against this physiological maximum, ensuring the compound acts as a full, rather than partial, agonist.

References

1.[2] Palucki, B. L., et al. "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics." nih.gov (Bioorganic & Medicinal Chemistry Letters). Available at: 2.[3] BenchChem Technical Support Team. "Ibutamoren | High-Purity Growth Hormone Secretagogue." benchchem.com. Available at: 3.[1] "Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor." nih.gov. Available at: 4.[4] "GHSR | Agonists." medchemexpress.com. Available at:

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Safety & Regulatory Compliance

Safety

1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior, both at the bench and in the environment.

1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one is a spirocyclic nitrogenous heterocyclic compound (NHC). Because this "privileged scaffold" is structurally analogous to potent biological modulators—such as the growth hormone secretagogue Ibutamoren[1]—it must be treated as a highly active pharmaceutical ingredient (API) intermediate.

Below is the comprehensive, self-validating operational and disposal guide designed to ensure absolute laboratory safety and environmental compliance.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the quantitative physical parameters that dictate the compound's volatility, solubility, and environmental persistence.

Table 1: Physico-Chemical & Hazard Profile (Data extrapolated from structurally homologous spiro[indole-piperidine] derivatives[2])

Property / AttributeQuantitative Value / Description
Compound Class Nitrogenous Heterocyclic Compound (NHC)
Physical State Solid (Crystalline powder)
Predicted Boiling Point ~475.6 °C at 760 mmHg
Predicted Density 1.22 ± 0.1 g/cm³
Primary Hazards Skin/Eye Irritant, Suspected Aquatic Toxicity
EPA Waste Category Non-halogenated organic waste (unless downstream halogenation occurs)

Mechanistic Toxicology & Environmental Recalcitrance

The Causality of Strict Disposal: Why can't this compound be flushed down the drain? Nitrogenous heterocyclic compounds (NHCs) possess a rigid, electron-rich spirocyclic geometry that is notoriously recalcitrant to standard biological wastewater treatment[3]. When introduced into municipal water systems, these stable ring structures resist microbial degradation and can actively inhibit the denitrifiers present in anoxic sludge reactors, thereby disrupting the nitrogen cycle of the treatment plant[3].

While advanced oxidation processes (AOPs) like catalytic ozonation can successfully cleave these rings[4], standard laboratory disposal must rely on complete thermal destruction to prevent environmental accumulation.

Degradation NHC Nitrogenous Heterocycle (Spiro-Indole) BioTreatment Standard Biological Treatment (MBR) NHC->BioTreatment AOP Catalytic Ozonation (Advanced Oxidation) NHC->AOP Preferred Recalcitrant Incomplete Degradation (Toxicity Retained) BioTreatment->Recalcitrant Stable Ring Mineralization Complete Mineralization AOP->Mineralization

Caption: Degradation pathway comparing biological treatment vs advanced oxidation for NHCs.

Operational Handling & Experimental Workflows

To ensure scientific integrity and safety, every interaction with 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one must follow a self-validating protocol.

Step-by-Step Laboratory Handling Methodology:

  • Preparation & PPE: Don a disposable, fluid-resistant lab coat, double nitrile gloves, and safety goggles.

  • Weighing (Static Control): Perform all mass measurements within a static-dissipative analytical balance enclosure.

    • Causality: Spirocyclic powders readily accumulate static charge. Utilizing an anti-static bar prevents the aerosolization of biologically active dust, protecting the researcher from inhalation exposure.

  • Dissolution: Dissolve the compound in appropriate organic solvents (e.g., DMSO) inside a Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Causality: Keeping the final DMSO concentration below 0.5% in aqueous biological assays is critical to minimize cellular toxicity artifacts[1].

  • Protocol Validation: Post-handling, wipe down the balance and surrounding surfaces with a 70% ethanol/water solution. Swab the area and run a blank on your LC-MS to confirm the absence of the intermediate, validating a clean workspace.

Immediate Safety & Spill Response Protocols

In the event of a localized powder spill, immediate containment is required to prevent aerosolized exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from a minimum 10-foot radius.

  • Suppress Dust: Do NOT sweep the dry powder. Gently cover the spill with absorbent pads dampened with a 10% bleach solution or water.

    • Causality: Dampening the powder increases its mass and cohesion, immediately neutralizing the inhalation hazard.

  • Collection: Using non-sparking, disposable tools, scoop the dampened material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination & Validation: Wash the spill zone with a strong laboratory detergent, followed by an isopropanol wipe. To validate the decontamination, swab the area and analyze via LC-MS. The area is only released for general use when residual concentrations fall below 0.1 µg/cm².

Logistical Disposal Plan

Under [5], waste streams containing biologically active intermediates must be strictly segregated from general organic waste.

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation: Collect aqueous and organic waste streams containing the spiro-indole-piperidine in clearly labeled, secondary-contained carboys. Do not mix with halogenated solvents unless your specific downstream synthesis introduced halogens.

  • Solid Waste: Place all contaminated consumables (pipette tips, weighing boats, outer gloves) into double-lined chemical waste bags.

  • Manifesting: Label the waste explicitly as "Toxic Organic Waste - Contains Spirocyclic Indole Derivatives."

  • Final Destruction: Contract a licensed hazardous waste vendor for high-temperature incineration (minimum 1,000°C).

    • Causality: Only extreme thermal degradation guarantees the complete cleavage of the carbon-nitrogen bonds within the spirocyclic core, preventing environmental release.

LabWorkflow Start 1,3-Dihydrospiro[indole- 2,4'-piperidine]-3-one LiquidWaste Liquid Mixed Waste Start->LiquidWaste SolidWaste Solid Consumables Start->SolidWaste Segregation Chemical Segregation LiquidWaste->Segregation Incineration High-Temp Incineration SolidWaste->Incineration Segregation->Incineration NHC Stream

Caption: Workflow for segregation and disposal of spiro-indole-piperidine waste.

References

  • LookChem. "1,2-DIHYDRO-2-OXO-SPIRO[3H-INDOLE-3,4'-PIPERIDINE]-1'-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER - SAFETY DATA SHEETS." LookChem Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Pharmaceutical Manufacturing Effluent Guidelines - Final Rule." EPA.gov, October 27, 1983. Available at:[Link]

  • Han, et al. "Removal of selected nitrogenous heterocyclic compounds in biologically pretreated coal gasification wastewater (BPCGW) using the catalytic ozonation process combined with the two-stage membrane bioreactor (MBR)." PubMed, 2017. Available at:[Link]

  • Zhuang, et al. "Biodegradability of some nitrogenous heterocyclic compounds and co-degradation with phenol by denitrifiers in anoxic sludge reactor." PubMed, 2015. Available at:[Link]

Sources

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